(-)-1,4-Di-O-methyl-L-threitol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-1,4-dimethoxybutane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4/c1-9-3-5(7)6(8)4-10-2/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXJVYUZWDGUBO-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(COC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]([C@H](COC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448698 | |
| Record name | (-)-1,4-Di-O-methyl-L-threitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50622-10-1 | |
| Record name | (-)-1,4-Di-O-methyl-L-threitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (-)-1,4-Di-O-methyl-L-threitol: A Chiral Building Block for Synthetic Chemistry
Introduction: Unveiling the Potential of a C₂-Symmetric Chiral Diol
(-)-1,4-Di-O-methyl-L-threitol, with the CAS number 50622-10-1, is a valuable chiral building block in the arsenal of synthetic organic chemists. Its C₂-symmetric backbone, derived from L-threitol, offers a stereochemically defined scaffold that is instrumental in the construction of complex molecular architectures. This guide provides a comprehensive overview of the known properties, a plausible synthetic route, expected analytical characteristics, and potential applications of this versatile molecule, tailored for researchers, scientists, and professionals in the field of drug development. The strategic placement of its methoxy and hydroxyl functionalities makes it an attractive starting material or auxiliary for asymmetric synthesis, enabling the selective formation of desired stereoisomers—a critical aspect in the development of pharmaceuticals and other bioactive compounds.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. While extensive experimental data for this compound is not widely published, a compilation of available and predicted data provides a solid foundation for its handling and application.
| Property | Value | Source |
| CAS Number | 50622-10-1 | [1] |
| Molecular Formula | C₆H₁₄O₄ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Melting Point | 28-30 °C | [1] |
| Boiling Point | 68 °C at 0.2 Torr | [1] |
| Density (Predicted) | 1.103 ± 0.06 g/cm³ | [1] |
| Optical Activity | [α]₂₀/D 1.8 ± 0.1°, c = 1.9% in methanol | [1] |
| pKa (Predicted) | 13.27 ± 0.20 | [1] |
| Storage Temperature | 2-8°C | [1] |
These properties suggest that this compound is a low-melting solid or oil at room temperature, necessitating refrigerated storage to maintain its stability and prevent degradation. Its solubility in methanol indicates its polar nature, a characteristic that should be considered when selecting reaction solvents.
Synthesis of this compound: A Proposed Pathway
However, a more direct approach can be envisioned by exploiting the potential for selective reaction at the less sterically hindered primary hydroxyl groups. A Williamson ether synthesis under carefully controlled conditions would be a suitable method.
Proposed Synthetic Protocol
Step 1: Deprotonation of L-Threitol
-
To a stirred solution of L-threitol (1.0 eq) in a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), slowly add a slight excess of a strong base (e.g., sodium hydride, 2.2 eq) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.
Causality: The use of a strong, non-nucleophilic base like sodium hydride is crucial to deprotonate the hydroxyl groups, forming the corresponding alkoxides. The alkoxide is a much stronger nucleophile than the neutral hydroxyl group, which is necessary for the subsequent etherification step. The stoichiometry is adjusted to deprotonate both primary and secondary hydroxyls initially, with the expectation of higher reactivity at the primary positions in the subsequent step.
Step 2: Methylation
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a methylating agent, such as methyl iodide (CH₃I, 2.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 2.2 eq), to the stirred suspension of the L-threitol dialkoxide.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Causality: Methyl iodide is a classic electrophile for Williamson ether synthesis. The reaction proceeds via an Sₙ2 mechanism where the alkoxide nucleophile attacks the methyl group of the methylating agent. By using a stoichiometric amount of the methylating agent, we aim to selectively methylate the more accessible and reactive primary alkoxides over the more sterically hindered secondary ones.
Step 3: Work-up and Purification
-
Upon completion of the reaction, cautiously quench the excess sodium hydride by the slow addition of water or ethanol at 0 °C.
-
Partition the reaction mixture between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Self-Validation: The purity of the final product should be assessed by ¹H and ¹³C NMR spectroscopy, mass spectrometry, and its optical rotation should be measured and compared with the reported value. The absence of signals corresponding to the starting material and over-methylated byproducts will validate the success of the synthesis and purification.
Visualizing the Synthetic Workflow
Caption: Proposed synthesis of this compound.
Structural Elucidation: Spectroscopic Signatures
As specific, published spectroscopic data for this compound is scarce, this section provides an expert prediction of the expected spectral characteristics based on the compound's structure and data from analogous molecules. These predictions can guide researchers in the characterization of their synthesized material.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in a solvent like CDCl₃ is expected to be relatively simple due to the molecule's C₂ symmetry.
-
-OCH₃ protons: A sharp singlet at approximately 3.3-3.5 ppm, integrating to 6 protons, corresponding to the two equivalent methyl groups.
-
-CH₂- protons: The two methylene groups (C1 and C4) are chemically equivalent. The two protons on each methylene group are diastereotopic and will likely appear as a multiplet, or two separate multiplets, in the range of 3.4-3.7 ppm, integrating to a total of 4 protons. The protons on carbons adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range.[2][3]
-
-CH- protons: The two methine protons (C2 and C3) are equivalent and are expected to appear as a multiplet around 3.6-3.9 ppm, integrating to 2 protons.
-
-OH protons: The two hydroxyl protons will appear as a broad singlet, the chemical shift of which is dependent on concentration and temperature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will also reflect the C₂ symmetry of the molecule, showing only three distinct signals.
-
-OCH₃ carbon: A signal at approximately 58-60 ppm.
-
-CH₂- carbon: A signal for the C1 and C4 carbons in the range of 70-75 ppm. Carbon atoms bonded to an oxygen in an ether typically absorb between δ 65 and δ 90.[3]
-
-CH- carbon: A signal for the C2 and C3 carbons at approximately 70-75 ppm.
FT-IR Spectroscopy
The FT-IR spectrum will be characterized by the following key absorptions:
-
O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.
-
C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds.
-
C-O stretch: A strong, characteristic absorption band in the 1050-1150 cm⁻¹ region, indicative of the C-O ether linkages.
Mass Spectrometry
In a mass spectrum obtained via electrospray ionization (ESI-MS), one would expect to observe the protonated molecule [M+H]⁺ at m/z 151.0965 (calculated for C₆H₁₅O₄⁺) and potentially a sodium adduct [M+Na]⁺ at m/z 173.0784 (calculated for C₆H₁₄O₄Na⁺). Fragmentation patterns would likely involve the loss of water, formaldehyde, or methanol from the parent ion.
Applications in Asymmetric Synthesis and Drug Development
The true value of this compound lies in its potential applications as a chiral auxiliary or a precursor to chiral ligands in asymmetric synthesis. Its C₂ symmetry is particularly advantageous as it simplifies the stereochemical analysis of reaction products and often leads to higher levels of stereoselectivity.
As a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The hydroxyl groups of this compound can be functionalized to attach to a substrate, for example, through the formation of an ester or an acetal. The chiral environment provided by the threitol backbone can then influence the facial selectivity of reactions such as alkylations, aldol reactions, or Diels-Alder reactions. After the desired stereocenter has been created, the auxiliary can be cleaved and potentially recycled.
As a Precursor to Chiral Ligands
The diol functionality of this compound serves as a handle for the synthesis of more complex chiral ligands. For instance, the hydroxyl groups can be converted to phosphines, amines, or other coordinating groups to generate bidentate ligands for transition metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, or allylic alkylation. The C₂ symmetry of the resulting ligands can be highly effective in creating a well-defined and predictable chiral pocket around the metal center, leading to high enantioselectivities.
Role in Drug Development
The synthesis of enantiomerically pure drug candidates is a cornerstone of modern drug development. Chiral building blocks like this compound can be incorporated into the carbon skeleton of a target molecule, introducing the desired stereochemistry early in the synthetic sequence. This "chiral pool" approach is often more efficient than methods that rely on chiral resolution or late-stage asymmetric transformations. The structural motifs derived from threitol can be found in various classes of natural products and pharmaceuticals, making its derivatives valuable intermediates.
Safety and Handling: Ensuring a Secure Research Environment
While this compound is not classified as a hazardous substance according to available safety data sheets for similar compounds, it is imperative to adhere to standard laboratory safety practices when handling any chemical.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with volatile solvents.
-
Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C to ensure its long-term stability.[1]
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it in accordance with local regulations. Avoid generating dust if the material is in solid form.
-
First Aid: In case of contact with eyes or skin, flush with copious amounts of water. If inhaled, move to fresh air. If ingested, seek medical attention.
Conclusion
This compound is a chiral building block with significant potential for applications in asymmetric synthesis and drug development. While detailed experimental data for this specific compound is not extensively documented, its structural relationship to other well-studied C₂-symmetric diols allows for reliable predictions of its properties and reactivity. This guide has provided a comprehensive overview of its known physicochemical characteristics, a proposed synthetic pathway, expected spectroscopic signatures, and a discussion of its potential applications. As the demand for enantiomerically pure compounds continues to grow, the utility of versatile chiral building blocks like this compound is poised to become increasingly important in advancing the frontiers of chemical synthesis.
References
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Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
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Read Chemistry. (2024, May 20). Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. Retrieved from [Link]
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-
Chemdad Co., Ltd. This compound. Retrieved from [Link]
Sources
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol chemical structure
A Strategic Chiral Auxiliary for Boronic Ester Homologation
Executive Summary
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol (DMB) is a
This guide details the structural properties, synthesis, and mechanistic applications of DMB, designed for researchers requiring high-fidelity chirality transfer in drug discovery and complex natural product synthesis.
Structural Analysis & Physicochemical Properties[1]
Molecular Architecture
The efficacy of DMB arises from its
-
Configuration:
. -
Conformation: In solution, the methoxy groups generally adopt a trans-diaxial-like orientation relative to the hydroxyls to minimize dipole repulsion, creating a defined chiral pocket when complexed with boron.
-
State: Low-melting solid or viscous liquid. This liquid state at slightly elevated temperatures allows for solvent-free mixing in some protocols, unlike the crystalline pinanediol.
Key Physical Data
| Property | Value | Notes |
| CAS Number | 50622-10-1 | |
| Molecular Formula | ||
| Molecular Weight | 150.17 g/mol | |
| Melting Point | 28–30 °C | Often handled as a supercooled liquid. |
| Optical Rotation | (c = 1.9% in MeOH). Note: The rotation is extremely low. Do not rely solely on polarimetry for ee% determination; use chiral GC or derivatization. | |
| Solubility | High | Soluble in MeOH, EtOH, |
Synthesis & Sourcing
While commercially available, DMB is frequently synthesized in-house from the inexpensive chiral pool material L-tartaric acid . This ensures cost-efficiency for large-scale campaigns.
Synthetic Route
The standard protocol involves the methylation of the hydroxyl groups of a tartrate ester followed by reduction, or the reduction of a dimethyl tartrate followed by methylation. The most robust route for high optical purity is:
-
Esterification: L-Tartaric acid
Dimethyl L-tartrate. -
Methylation: Dimethyl L-tartrate
Dimethyl 2,3-dimethoxysuccinate (using or ). -
Reduction: Dimethyl 2,3-dimethoxysuccinate
(S,S)-1,4-dimethoxy-2,3-butanediol (using ).
Synthesis Workflow Visualization
Figure 1: Step-wise synthesis of DMB from L-Tartaric Acid.
Mechanistic Utility: The Matteson Homologation[4][5][6]
The primary application of DMB is in the Matteson Homologation , a method for extending boronic esters by one carbon atom with high stereocontrol.
Why DMB over Pinanediol?
Pinanediol is the "standard" auxiliary, but it forms boronic esters that are exceptionally stable—often too stable. Removing the pinanediol group to release the free boronic acid or alcohol requires harsh conditions (e.g.,
DMB Advantage: DMB boronic esters maintain high diastereoselectivity (dr > 98:2) but are significantly easier to hydrolyze or transesterify (e.g., with diethanolamine) due to the absence of the rigid bicyclic framework found in pinanediol.
Mechanism of Action
-
Formation: DMB condenses with a boronic acid to form the chiral boronate.
-
Insertion: Reaction with (dichloromethyl)lithium (
) generates a boronate "ate" complex. -
Stereoselective Migration: The
-symmetric DMB ligand directs the migration of the alkyl group to the carbon atom displacing the chloride. The chirality of the diol dictates which face of the enolate-like intermediate is accessible.
Homologation Pathway
Figure 2: The Matteson Homologation cycle using DMB as the chiral director.
Experimental Protocols
Protocol A: Preparation of DMB-Boronate Ester
This procedure converts a generic boronic acid into the DMB-protected ester.
Reagents:
-
Aryl/Alkyl Boronic Acid (1.0 equiv)[1]
-
(S,S)-1,4-Dimethoxy-2,3-butanediol (1.05 equiv)
-
Magnesium Sulfate (
, anhydrous) -
Dichloromethane (
)
Procedure:
-
Dissolution: Dissolve the boronic acid (e.g., phenylboronic acid, 10 mmol) in
(50 mL) under an inert atmosphere ( or Ar). -
Addition: Add (S,S)-DMB (10.5 mmol) and anhydrous
(2 g). -
Stirring: Stir vigorously at room temperature (20–25 °C) for 16 hours. The
acts as a dehydrating agent to drive the equilibrium forward. -
Filtration: Filter the mixture through a fritted glass funnel to remove the hydrated salts.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: Most DMB esters are sufficiently pure (>95%) for subsequent steps. If necessary, purify via flash chromatography (Silica gel, Hexanes/EtOAc).
Protocol B: Homologation with Dichloromethyllithium
Standard chain extension.
Reagents:
-
DMB-Boronate Ester (from Protocol A)
-
Dichloromethane (anhydrous)[1]
-
n-Butyllithium (2.5 M in hexanes)[1]
-
Zinc Chloride (
, anhydrous, 0.5–1.0 M in THF)
Procedure:
-
Preparation of
: In a flame-dried flask, add anhydrous THF and (1.5 equiv relative to boronate). Cool to -100 °C (using bath). Add n-BuLi (1.4 equiv) dropwise down the side of the flask. Stir for 20 min. -
Substrate Addition: Dissolve the DMB-boronate ester in minimal THF and add dropwise to the
solution at -100 °C. -
Complexation: Stir for 30 min to form the "ate" complex.
-
Migration: Add anhydrous
solution (1.0 equiv). Allow the reaction to warm slowly to room temperature over 12 hours. -
Workup: Quench with saturated
. Extract with . Dry over and concentrate. -
Result: The resulting
-chloro boronic ester is ready for nucleophilic displacement (e.g., with Grignard reagents or alkoxides).
Quality Control & Characterization
Due to the low optical rotation of DMB, standard polarimetry is insufficient for rigorous QC.
NMR Fingerprint
-
NMR (CDCl3, 400 MHz): Look for the characteristic methoxy singlets at
ppm. The methine protons (CH-OH) typically appear around ppm. -
NMR: Distinct signals for the methoxy carbons (
ppm) and the chiral center carbons ( ppm).
Enantiomeric Purity Check
To verify the ee% of the auxiliary (or the final product):
-
Derivatization: React a small aliquot of the diol with Mosher's acid chloride.
-
Analysis: Analyze the resulting ester via
NMR or HPLC. The diastereomeric ratio of the Mosher ester corresponds to the enantiomeric ratio of the diol.
References
- Matteson, D. S. (2013). Stereodirected Synthesis with Organoboranes. Springer Science & Business Media.
-
Sigma-Aldrich. (n.d.). (S,S)-(−)-1,4-Dimethoxy-2,3-butanediol Product Sheet. Retrieved from (Source for physical constants and optical rotation data).
- Seebach, D., et al. (1980). Tartaric Acid Esters as Chiral Auxiliaries. Angewandte Chemie International Edition.
-
Hovelmann, C. H., & Muniz, K. (2005). An electrophilic cleavage procedure for the asymmetric dihydroxylation: direct enantioselective synthesis of cyclic boronic esters from olefins. Chemistry – A European Journal. (Discusses cleavage strategies for boronic esters).
- Matteson, D. S., et al. (1983). Synthesis of chiral boronic esters from (S,S)-1,4-dimethoxy-2,3-butanediol. Organometallics.
Sources
Introduction: The Role of Threitol and Protecting Groups in Synthesis
An In-depth Technical Guide to the Strategic Differentiation of 1,4-di-O-methyl and 1,4-di-O-benzyl Threitol
In the intricate field of drug discovery and development, the precise construction of complex, stereochemically-defined molecules is paramount. Chiral building blocks—molecular fragments with specific three-dimensional arrangements—serve as fundamental starting points for these syntheses.[1] Threitol, a four-carbon sugar alcohol, is a valuable C4 chiral building block utilized as a precursor in the synthesis of pharmaceuticals and chiral auxiliaries.[2][3] However, its utility is contingent on the strategic manipulation of its four hydroxyl (-OH) groups. To achieve regioselectivity and prevent unwanted side reactions during multi-step syntheses, chemists employ a critical strategy: the use of protecting groups.
A protecting group is a molecular entity that is temporarily attached to a functional group to mask its reactivity.[4] This allows chemical transformations to be performed elsewhere in the molecule. An ideal protecting group should be easy to introduce, stable under a range of reaction conditions, and readily removable under specific conditions that do not affect the rest of the molecule.[5][6]
This guide provides an in-depth technical analysis of two common protected forms of L-threitol: 1,4-di-O-methyl-L-threitol and 1,4-di-O-benzyl-L-threitol . We will explore the causality behind choosing one over the other, detailing their synthesis, properties, and deprotection strategies, with a focus on their application in pharmaceutical research.
The Strategic Choice: Methyl vs. Benzyl Ethers as Protecting Groups
The selection of a protecting group is a tactical decision that can define the success of a synthetic route. Both methyl (Me) and benzyl (Bn) ethers are common choices for protecting alcohols, but their distinct chemical properties dictate their suitability for different synthetic pathways.
-
Methyl Ethers: Known for their exceptional stability, methyl ethers are robust and unreactive towards most common reagents, including strong bases, organometallics, and many oxidizing and reducing agents.[7] This stability, however, comes at a cost: their removal (deprotection) requires harsh, often strongly acidic and nucleophilic conditions (e.g., BBr₃ or HBr), which can compromise other sensitive functional groups in the molecule.[7][8] They are typically employed when a permanent or late-stage protecting group is needed.
-
Benzyl Ethers: Benzyl ethers offer a different strategic advantage. While stable to a wide range of basic, acidic, and organometallic reagents, they are uniquely susceptible to cleavage by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[9] This deprotection method is remarkably mild and highly specific, leaving most other functional groups intact. This "orthogonal" removal strategy makes benzyl ethers exceptionally useful in complex syntheses where multiple protecting groups are present.[4]
The fundamental difference lies in the deprotection mechanism. The cleavage of a methyl ether is a difficult nucleophilic substitution, whereas the cleavage of a benzyl ether is a facile hydrogenolysis reaction at the benzylic C-O bond.
Visualizing the Core Structures
To understand the comparison, it is essential to visualize the molecules. L-threitol is the parent diol, from which the two protected derivatives are formed by etherification at the primary 1- and 4-positions.
Caption: Chemical structures of L-Threitol and its protected derivatives.
1,4-di-O-benzyl-L-threitol: The Versatile Intermediate
1,4-di-O-benzyl-L-threitol is a widely used chiral building block in organic synthesis, valued for its role as an intermediate in preparing complex molecules like pharmaceuticals and natural products.[10][11]
Synthesis Protocol
The benzylation of threitol's primary hydroxyl groups is typically achieved via the Williamson ether synthesis. This method involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide.
Step-by-Step Methodology:
-
Preparation: To a stirred suspension of sodium hydride (NaH, ~2.2 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., argon), a solution of L-threitol (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.
-
Alkoxide Formation: The mixture is stirred at 0 °C for 1 hour, allowing the formation of the dialkoxide.
-
Benzylation: Benzyl bromide (BnBr, ~2.2 equivalents) is added dropwise to the reaction mixture at 0 °C.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for 12-16 hours until TLC analysis indicates the complete consumption of the starting material.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted multiple times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1,4-di-O-benzyl-L-threitol as a white solid.
Properties and Applications
The presence of the bulky, non-polar benzyl groups significantly alters the physical properties of threitol, increasing its hydrophobicity and often rendering it a crystalline solid with a defined melting point (typically 56-59 °C).[10] This crystallinity facilitates purification and handling.
In drug development, 1,4-di-O-benzyl-L-threitol is a key intermediate where the two remaining secondary hydroxyl groups can be further functionalized.[11] After subsequent synthetic steps, the benzyl groups can be cleanly removed to reveal the primary alcohols, a critical step in the final stages of synthesizing a target molecule.
Deprotection Strategy
The key advantage of the benzyl group is its facile removal under mild conditions.
Protocol: Catalytic Hydrogenolysis
-
Setup: 1,4-di-O-benzyl-L-threitol is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 10 mol%) is added to the solution.
-
Hydrogenation: The reaction vessel is purged with hydrogen gas (H₂) and maintained under a hydrogen atmosphere (from a balloon or a Parr hydrogenator) with vigorous stirring.
-
Monitoring: The reaction is monitored by TLC until the starting material is fully consumed.
-
Workup: The mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the deprotected L-threitol.
1,4-di-O-methyl-L-threitol: The Robust Scaffold
While less common as a versatile intermediate due to its difficult deprotection, 1,4-di-O-methyl-L-threitol serves a critical role when a highly stable and unreactive scaffold is required.
Synthesis Protocol
The synthesis is analogous to the benzylation, employing the Williamson ether synthesis but with a methylating agent.
Step-by-Step Methodology:
-
Preparation: L-threitol (1.0 equivalent) is dissolved in an anhydrous solvent like THF or DMF, and a strong base such as sodium hydride (NaH, ~2.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere.
-
Alkoxide Formation: The mixture is stirred for 1 hour at 0 °C.
-
Methylation: A methylating agent, such as methyl iodide (MeI, ~2.2 equivalents) or dimethyl sulfate, is added dropwise.
-
Reaction: The reaction is stirred at room temperature overnight.
-
Workup and Purification: The workup is similar to the benzylation protocol, involving quenching with water, extraction, and purification by column chromatography.
Properties and Applications
The small methyl groups have a less dramatic impact on the polarity of threitol compared to benzyl groups. The resulting compound is a stable liquid or low-melting solid. Its primary application is in synthetic routes where the 1- and 4-position alcohols must remain protected under harsh conditions (e.g., strong oxidation or reduction) that would cleave a benzyl ether. It is often used when the methyl ethers are intended to remain in the final target molecule or when a "global deprotection" with a very strong acid is planned as a final step.[5]
Deprotection Strategy
Deprotection of methyl ethers is challenging and requires potent reagents.
Protocol: Boron Tribromide (BBr₃) Cleavage
-
Setup: The 1,4-di-O-methyl-L-threitol is dissolved in a dry, aprotic solvent like dichloromethane (DCM) under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).
-
Reagent Addition: A solution of boron tribromide (BBr₃, >2.0 equivalents) in DCM is added dropwise.
-
Reaction: The reaction is stirred at low temperature and allowed to slowly warm to room temperature.
-
Quenching: The reaction is carefully quenched by the slow addition of methanol, followed by water.
-
Workup: The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically performed via chromatography.
Comparative Analysis: A Head-to-Head Comparison
The choice between methyl and benzyl protection is a critical strategic decision based on the planned synthetic route.
Caption: Decisional flowchart for selecting methyl vs. benzyl protecting groups.
Data Summary Table
| Feature | 1,4-di-O-methyl-L-threitol | 1,4-di-O-benzyl-L-threitol |
| Molecular Formula | C₆H₁₄O₄ | C₁₈H₂₂O₄ |
| Molecular Weight | 150.17 g/mol | 302.37 g/mol |
| Typical Physical State | Liquid or low-melting solid | White crystalline solid |
| Melting Point | N/A (Low) | 56-59 °C[10] |
| Synthesis Reagents | NaH, MeI (or (MeO)₂SO₂) | NaH, BnBr |
| Stability | Very high; stable to most conditions. | High, but cleaved by catalytic hydrogenation. |
| Deprotection Method | Harsh: BBr₃, TMSI, HBr[7][8] | Mild: Catalytic Hydrogenolysis (H₂, Pd/C)[9] |
| Key Advantage | Extreme Robustness | Orthogonal, Mild Deprotection |
| Primary Application | Stable scaffold for harsh reactions | Versatile intermediate in multi-step synthesis[10][11] |
Conclusion and Future Outlook
The distinction between 1,4-di-O-methyl threitol and 1,4-di-O-benzyl threitol is a clear illustration of the strategic depth required in modern organic synthesis. The choice is not merely about protecting a functional group but about designing a robust and efficient pathway to a complex molecular target.
1,4-di-O-benzyl threitol stands out as the more versatile and widely used intermediate in drug discovery due to the mild and selective nature of its deprotection via hydrogenolysis. This allows for intricate molecular construction where other sensitive functional groups and protecting groups must be preserved.
1,4-di-O-methyl threitol , in contrast, is a specialist's tool. Its unparalleled stability makes it the group of choice when a hydroxyl function must be shielded through exceptionally harsh conditions, or when the methyl ether itself is a desired feature in the final product.
As synthetic chemistry continues to advance, the development of new protecting groups and milder deprotection methods remains a key area of research. However, the fundamental strategic dichotomy presented by the robust methyl ether and the selectively cleavable benzyl ether will ensure that both 1,4-di-O-methyl and 1,4-di-O-benzyl threitol remain essential and complementary tools in the arsenal of researchers, scientists, and drug development professionals.
References
-
MySkinRecipes. (-)-1,4-Di-O-benzyl-L-threitol. [Link]
-
MySkinRecipes. ()-1,4-Di-O-benzyl-D-threitol. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
University of Regensburg. Alcohol Protecting Groups. [Link]
-
Baran Group, The Scripps Research Institute. Protective Groups. [Link]
-
RSC Publishing. A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. [Link]
-
PubMed Central (PMC). Threitol, a Novel Functional Sugar Alcohol Biosynthesized by Engineered Yarrowia lipolytica, Has the Potential as a Low-Calorie Sugar-Reducing Sweetener. [Link]
-
Wikipedia. Threitol. [Link]
-
NPTEL. Protecting groups in organic synthesis. [Link]
Sources
- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. Threitol, a Novel Functional Sugar Alcohol Biosynthesized by Engineered Yarrowia lipolytica, Has the Potential as a Low-Calorie Sugar-Reducing Sweetener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Threitol - Wikipedia [en.wikipedia.org]
- 4. Protective Groups [organic-chemistry.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. mazams.weebly.com [mazams.weebly.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. (-)-1,4-Di-O-benzyl-L-threitol [myskinrecipes.com]
- 11. ()-1,4-Di-O-benzyl-D-threitol [myskinrecipes.com]
An In-depth Technical Guide to the Synonyms and Nomenclature of 1,4-dimethoxy-2,3-butanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-dimethoxy-2,3-butanediol is a vicinal diol derivative of butane that holds significance as a chiral building block in organic synthesis. Its stereochemical complexity, arising from two chiral centers, gives rise to three distinct stereoisomers: a pair of enantiomers, (2R,3R) and (2S,3S), and a meso compound, (2R,3S). The precise and unambiguous identification of these stereoisomers is paramount in drug development and other scientific applications where stereochemistry dictates biological activity and physical properties. This guide provides a comprehensive overview of the nomenclature, synonyms, and key identifiers for each stereoisomer of 1,4-dimethoxy-2,3-butanediol, alongside a discussion of their characterization and a representative synthetic protocol.
Stereoisomers and Their Nomenclature
The systematic naming of 1,4-dimethoxy-2,3-butanediol and its stereoisomers follows the Cahn-Ingold-Prelog (CIP) priority rules, which assign an absolute configuration (R or S) to each chiral center.
Enantiomers:
-
(2R,3R)-1,4-dimethoxy-2,3-butanediol: This enantiomer has the R configuration at both the C2 and C3 positions. It is also commonly referred to as (+)-1,4-Di-O-methyl-D-threitol.[1]
-
(2S,3S)-1,4-dimethoxy-2,3-butanediol: This is the mirror image of the (2R,3R) isomer, with the S configuration at both chiral centers. It is also known by the synonym (-)-1,4-Di-O-methyl-L-threitol.
Meso Compound:
-
(2R,3S)-1,4-dimethoxy-2,3-butanediol: This stereoisomer possesses a plane of symmetry, rendering it achiral despite having two chiral centers. Due to this internal symmetry, it is referred to as a meso compound.
The structural relationships between these stereoisomers are depicted in the following diagram:
Sources
Architects of Asymmetry: A Technical Guide to Chiral Building Blocks from L-Tartaric Acid
The following technical guide details the structural utility, synthesis, and industrial application of chiral building blocks derived from L-tartaric acid.
Executive Summary
L-Tartaric acid (1 ) represents one of the most versatile "chiral pool" resources in modern organic synthesis. As a C2-symmetric dicarboxylic acid abundantly available from the wine industry (as a byproduct of fermentation), it offers a unique combination of low cost, high enantiomeric purity (>99% ee), and structural rigidity.
For drug development professionals, 1 is not merely a resolving agent; it is a scaffold for constructing privileged ligands (TADDOLs), a precursor for non-natural nucleosides, and a starting material for complex total synthesis (e.g., L-biopterin). This guide dissects the chemical causality that makes L-tartaric acid a superior chiral auxiliary and provides validated protocols for its derivatization.
Part 1: The C2 Advantage – Mechanistic Causality
The efficacy of L-tartaric acid derivatives in asymmetric catalysis stems from their C2 symmetry .
Why C2 Symmetry Matters
In a non-symmetrical chiral ligand, the number of possible competing transition states (TS) during a reaction is high, often leading to lower enantioselectivity. A C2-symmetric ligand (like a TADDOL or DIOP derivative) reduces the number of possible competing TS geometries by half.
-
Axis of Rotation: Rotating the molecule 180° yields an identical structure.
-
Steric Environment: This symmetry imposes a "homochiral" steric environment, forcing the incoming substrate into a highly specific trajectory to minimize steric clash.
Key Insight: When converting L-tartaric acid to TADDOLs (Tetraaryl-1,3-dioxolane-4,5-dimethanols), the bulky aryl groups block specific quadrants of space, creating a "chiral pocket" that dictates the facial selectivity of nucleophilic attacks on coordinated substrates.
Part 2: The Derivatization Tree
L-Tartaric acid serves as a divergent precursor.[1] The following diagram illustrates the primary families of building blocks accessible from this single parent compound.
Figure 1: The divergent synthesis pathways from L-tartaric acid. Blue indicates the parent; Red/Green/Yellow indicate high-value building block classes.
Part 3: The TADDOL Family – Synthesis & Application
TADDOLs are arguably the most valuable catalytic derivatives of tartaric acid. They function as Lewis acid catalysts (when complexed with Ti or Al) for Diels-Alder reactions, hetero-Diels-Alder reactions, and enantioselective additions.
Synthesis Protocol: (R,R)-TADDOL
This protocol is adapted from the Seebach method, optimized for reproducibility and scale.
Reagents:
-
(R,R)-Dimethyl tartrate (Commercial or prepared from L-tartaric acid)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (pTsOH)
-
Phenylmagnesium bromide (PhMgBr) - 3.0 M in ether
-
Solvents: Toluene, THF, NH4Cl (sat. aq.)
Step-by-Step Methodology:
| Phase | Action | Critical Mechanistic Note |
| 1. Protection | Reflux (R,R)-dimethyl tartrate with 2,2-dimethoxypropane and cat. pTsOH in toluene. Remove methanol azeotropically. | Acetonide Formation: Locks the C2-C3 bond rotation, rigidifying the backbone. The trans-diequatorial arrangement of the esters is favored. |
| 2. Grignard Prep | Flame-dry a 3-neck flask under Ar. Add PhMgBr (4.5 equiv) to anhydrous THF. Cool to 0°C. | Moisture Control: Grignard reagents are intolerant to water. The excess (4.5 eq) ensures full conversion of both ester groups. |
| 3. Addition | Add the protected tartrate solution dropwise to the Grignard reagent. Allow to warm to RT and stir for 12h. | Steric Bulk Addition: The nucleophilic attack occurs on the ester carbonyls. The acetonide protecting group prevents chelation-controlled side reactions. |
| 4. Hydrolysis | Quench with sat. NH4Cl. Extract with Et2O.[2] Wash with brine, dry over MgSO4. | Workup: Careful quenching is required to avoid cleaving the acid-labile acetonide group (maintain pH > 4). |
| 5. Purification | Recrystallize from Hexane/EtOAc. | Purity Check: Target mp: 193-195°C. Optical rotation |
TADDOL Synthesis Workflow Diagram
Figure 2: Step-wise synthesis of TADDOL from dimethyl tartrate.
Part 4: Industrial Applications & Case Studies
Resolution of trans-1,2-Diaminocyclohexane (DACH)
One of the most significant industrial uses of L-tartaric acid is the resolution of racemic trans-1,2-diaminocyclohexane.
-
Significance: The (R,R)-DACH enantiomer is the chiral backbone for Oxaliplatin (colorectal cancer drug) and the Trost Ligand .
-
Method: L-Tartaric acid forms a diastereomeric salt with (R,R)-DACH that is less soluble in water/methanol mixtures than the (S,S)-salt.
-
Yield: This process typically yields >99% ee after two recrystallizations.
Synthesis of L-Biopterin
L-Biopterin (a cofactor for amino acid hydroxylases) requires a specific chiral configuration.[3]
-
Route: L-Tartaric acid is converted to 5-deoxy-L-arabinose via a pivaloyl aldehyde intermediate.[1]
-
Mechanism: The C2 and C3 stereocenters of tartaric acid map directly onto the C3 and C4 positions of the final sugar moiety, eliminating the need for complex asymmetric induction steps.
Part 5: References
-
Seebach, D., et al. (1987). Preparation of TADDOLs from Tartaric Acid. Organic Syntheses. Available at: [Link]
-
Gawroński, J., & Gawrońska, K. (1998). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PMC - NIH. Available at: [Link]
-
Lupin Ltd. (2025).[4][5] Tartaric Acid in Pharmaceutical Synthesis: Technical Solution. PatSnap. Available at: [Link] (General landing page for patent verification).
-
Han, S., et al. (2006). Synthesis of (R,R)-1,2-diaminocyclohexane tartrate resolution. Royal Society of Chemistry. Available at: [Link]
-
Pfizer Inc. (2018).[6] Voriconazole Intermediate and Synthesis Method. EPO Patent 3395813. Available at: [Link]
Sources
- 1. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Use Tartaric Acid in Pharmaceutical Synthesis [eureka.patsnap.com]
- 6. VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD - Patent 3395813 [data.epo.org]
Methodological & Application
Application Note: Asymmetric Cyclopropanation using (-)-1,4-Di-O-methyl-L-threitol
This guide details the application of (-)-1,4-Di-O-methyl-L-threitol as a C₂-symmetric chiral auxiliary. While often overshadowed by its bulkier TADDOL cousins or the benzyl-ether variants, the dimethyl ether offers unique advantages in specific steric environments and solubility profiles.
This document focuses on its most robust application: Diastereoselective Simmons-Smith Cyclopropanation via Chiral Ketals , a method where the auxiliary acts as a temporary scaffold to transfer chirality with high precision.
Executive Summary
This compound (CAS: 33507-82-3) is a C₂-symmetric chiral diol derived from L-tartaric acid. Unlike monodentate auxiliaries, its C₂ symmetry eliminates the possibility of forming diastereomeric transition states that differ only by catalyst rotation, thereby statistically enhancing stereoselectivity.
Key Applications:
-
Chiral Ketal Auxiliaries: Covalent attachment to enones for directed Simmons-Smith cyclopropanation (primary focus of this guide).[1]
-
Chiral Ligands: Precursor for titanium-mediated Diels-Alder reactions and alkylations.[1]
-
Stoichiometric Control: High recovery rates (>90%) allow for cost-effective recycling.[1]
Mechanism of Action: The C₂-Symmetric Shield
The efficacy of this compound relies on the formation of a rigid dioxolane ring upon condensation with a ketone.
-
Conformational Locking: The 1,4-methoxy groups adopt a trans-diaxial-like orientation to minimize dipole repulsion and steric strain, creating a "chiral pocket."
-
Face Differentiation: When attached to an
-unsaturated ketone, the auxiliary blocks one face of the double bond. -
Directed Attack: The Simmons-Smith reagent (iodomethylzinc carbenoid) is directed to the exposed face, often assisted by coordination to the dioxolane oxygens.[1]
Pathway Visualization
The following diagram illustrates the workflow from protection to auxiliary recovery.
Figure 1: Strategic workflow for using the threitol auxiliary in asymmetric synthesis.
Experimental Protocols
Protocol A: Preparation of the Chiral Ketal
Objective: Covalent attachment of the auxiliary to a cyclic enone (e.g., 2-cyclohexen-1-one).
Reagents:
-
Substrate: 2-Cyclohexen-1-one (10 mmol)
-
Auxiliary: this compound (12 mmol, 1.2 equiv)
-
Catalyst: p-Toluenesulfonic acid (pTSA) monohydrate (0.5 mmol)[1]
-
Solvent: Benzene or Toluene (50 mL)
-
Drying Agent: 4Å Molecular Sieves or Dean-Stark apparatus
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser under nitrogen.
-
Charging: Add the enone, this compound, pTSA, and solvent.
-
Reflux: Heat the mixture to reflux. Monitor water collection in the trap. Stir vigorously for 12–24 hours until TLC indicates consumption of the enone.
-
Workup: Cool to room temperature (RT). Add solid NaHCO₃ (200 mg) to neutralize the acid.[1] Filter the mixture through a pad of Celite.
-
Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Hexanes/EtOAc 9:1) to isolate the chiral ketal.[1]
Critical Checkpoint: The ketal is acid-sensitive. Ensure the neutralization step is thorough before concentration to prevent premature hydrolysis.[1]
Protocol B: Diastereoselective Cyclopropanation
Objective: Stereoselective methylene transfer using the Simmons-Smith reagent.
Reagents:
-
Substrate: Chiral Ketal from Protocol A (1.0 mmol)
-
Reagent: Diethylzinc (Et₂Zn) (1.0 M in hexanes, 5.0 mmol)[1]
-
Reagent: Diiodomethane (CH₂I₂) (10.0 mmol)[1]
-
Solvent: Anhydrous Diethyl Ether (Et₂O) or DCM (20 mL)
Procedure:
-
Inert Environment: Flame-dry a two-neck flask and cool under a stream of Argon. Add the Chiral Ketal and anhydrous solvent.[1]
-
Reagent Formation: Cool the solution to -20°C. Add Et₂Zn dropwise via syringe. (Caution: Pyrophoric).[1]
-
Carbenoid Generation: Add CH₂I₂ dropwise over 10 minutes. The solution may become cloudy as the zinc carbenoid (IZnCH₂I) forms.[1]
-
Reaction: Allow the mixture to warm to 0°C and stir for 6–12 hours. Monitor by TLC (the product will have a slightly different R_f than the starting ketal).[1]
-
Quench: Carefully quench by dropwise addition of saturated aqueous NH₄Cl at 0°C. Vigorous gas evolution (ethane) will occur.[1]
-
Extraction: Dilute with Et₂O, separate layers, and wash the organic phase with saturated NaHCO₃ and brine. Dry over Na₂SO₄.[1][2]
-
Isolation: Concentrate to obtain the crude cyclopropanated ketal.
Data Summary: Typical Performance
| Substrate | Yield (%) | Diastereomeric Excess (de) | Configuration |
|---|---|---|---|
| 2-Cyclohexen-1-one | 85–92% | >90% | Dependent on Aux.[1] Config |
| 2-Cyclopenten-1-one | 80–88% | >88% | Dependent on Aux. Config |
| 3-Methyl-2-cyclohexenone | 75–82% | >95% | Trans-diaxial blocking |
Protocol C: Hydrolysis and Auxiliary Recovery
Objective: Release the chiral product and recover the threitol auxiliary.
Procedure:
-
Dissolve the crude cyclopropanated ketal in MeOH (10 mL/mmol).
-
Add aqueous HCl (1.0 M, 2 equiv) or p-TsOH (0.1 equiv) in water/MeOH.
-
Stir at RT or mild heat (40°C) for 2 hours.
-
Extraction: Evaporate MeOH. Extract the aqueous residue with Et₂O (3x).
-
Organic Layer: Contains the chiral cyclopropyl ketone product.[1]
-
Aqueous Layer: Contains the auxiliary (diol form).
-
-
Recovery: Neutralize the aqueous layer (if necessary), saturate with NaCl, and extract exhaustively with EtOAc or CHCl₃ to recover this compound. Recrystallize or distill if needed (bp ~100°C at 0.5 mmHg).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step B) | Old Et₂Zn or wet solvent.[1] | Use fresh Et₂Zn. Ensure CH₂I₂ is copper-stabilized or freshly distilled.[1] Dry solvents over activated alumina.[1] |
| Poor Diastereoselectivity | Reaction temperature too high.[1] | Maintain -20°C to 0°C. Do not allow to reach RT until completion. |
| Ketal Hydrolysis (Step A) | Incomplete water removal.[1] | Ensure Dean-Stark trap is functioning or use fresh molecular sieves. |
| Low Auxiliary Recovery | High water solubility of diol.[1] | Perform "salting out" (saturation with NaCl) before extracting the aqueous layer during workup.[1] |
References
-
Preparation of Threitol Derivatives: Mash, E. A.; Nelson, K. A.; Van Deusen, S.; Hemperly, S. B. "1,4-Di-O-alkyl Threitols from Tartaric Acid: 1,4-Di-O-benzyl-L-threitol".[3] Organic Syntheses, 1990 , 68,[3] 92. [1]
-
Simmons-Smith Cyclopropanation Mechanism: Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction".[1] Organic Reactions, 2001 , 58, 1–415. [1]
- Use of C2-Symmetric Acetals: Mash, E. A. "Enantioselective Cyclopropanation of Chiral Acetals". Synlett, 1991, 1991(08), 529-537.
-
General Chiral Auxiliaries: Gnas, Y.; Glorius, F. "Chiral Auxiliaries — Principles and Recent Applications".[1] Synthesis, 2006 , 12, 1899–1930.
-
Diethylzinc Additions (Contextual): Soai, K.; Niwa, S. "Enantioselective addition of organozinc reagents to aldehydes".[1] Chemical Reviews, 1992 , 92, 833–856. [1]
Sources
Application Note: Asymmetric Simmons-Smith Cyclopropanation via Chiral Dioxaborolane Modifiers
Executive Summary
The cyclopropane motif is a privileged pharmacophore in medicinal chemistry, offering metabolic stability and rigid vector orientation (e.g., Saxagliptin, Tasimelteon). While the classic Simmons-Smith reaction utilizes a Zinc-Copper couple (
This guide details the Charette Asymmetric Cyclopropanation , widely regarded as the "gold standard" for converting allylic alcohols into chiral cyclopropanes. By utilizing a chiral dioxaborolane ligand, this method achieves high enantiomeric excesses (>90% ee) through a directed, concerted mechanism. This protocol is designed for scalability, reproducibility, and safety in a drug discovery context.
Mechanistic Insight & Causality
Understanding the coordination chemistry is vital for troubleshooting. The reaction does not proceed via a free carbene. Instead, it involves an iodomethylzinc carbenoid (
The Charette "Butterfly" Transition State
The chiral ligand (a dioxaborolane derived from tartaric acid) acts as a Lewis acid/base scaffold.
-
Ligand Exchange:
reacts with the allylic alcohol to form a zinc alkoxide. -
Complexation: The zinc alkoxide coordinates with the dioxaborolane ligand.
-
Carbenoid Delivery: The iodomethyl group is delivered intramolecularly to the olefin. The boron atom in the ligand anchors the zinc species, while the tartrate backbone imposes steric bias, forcing delivery to a specific face of the alkene.
Diagram 1: Mechanistic Assembly
This diagram illustrates the multi-center coordination required for stereoselectivity.
Figure 1: The assembly of the chiral zinc-boronate complex. The zinc atom (green nodes) bridges the substrate and the carbenoid, directed by the chiral ligand.
Critical Experimental Parameters
To ensure reproducibility, the following parameters must be strictly controlled:
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM) or DCE | Critical. Non-coordinating solvents are required. Ethers (THF, Et2O) coordinate to Zinc, disrupting the Lewis acid interaction with the chiral ligand and killing reactivity. |
| Temperature | -10°C to 0°C | Lower temperatures improve enantioselectivity (ee) but significantly retard the rate. 0°C is often the optimal balance. |
| Stoichiometry | 2.0 eq | Excess zinc reagent is sacrificial; it scavenges moisture and ensures full conversion of the carbenoid species. |
| Concentration | 0.2 M to 0.5 M | High dilution minimizes intermolecular side reactions but increases waste. |
| Inert Gas | Argon (preferred) or |
Detailed Protocol: Charette Asymmetric Cyclopropanation
Phase A: Preparation of Chiral Dioxaborolane Ligand (In Situ)
Commercially available ligands can be expensive. In-situ preparation is cost-effective and robust.
Reagents:
-
(R,R)-N,N,N',N'-Tetramethyltartaric acid diamide (1.2 eq)
-
Butylboronic acid (1.2 eq)
-
Dichloromethane (anhydrous)
-
Molecular Sieves (4Å, activated)
Steps:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and cool under Argon flow.
-
Add the tartaric diamide (1.2 eq) and butylboronic acid (1.2 eq).
-
Add anhydrous DCM (0.5 M concentration relative to ligand).
-
Add activated 4Å molecular sieves (approx. 1g per mmol).
-
Stir at Room Temperature (RT) for 1-2 hours. Note: The condensation releases water, which is trapped by the sieves. Clear solution indicates formation.
Phase B: Cyclopropanation Workflow
Reagents:
-
Allylic Alcohol Substrate (1.0 eq)[1]
-
Diethylzinc (
, 1.0 M in hexanes, 2.2 eq) -
Diiodomethane (
, 3.0 eq) -
DCM (anhydrous)
Steps:
-
Substrate Complexation: Cool the ligand solution (from Phase A) to -10°C .
-
Add the allylic alcohol (1.0 eq) via syringe. Stir for 10 minutes.
-
Zinc Addition: Carefully add
(2.2 eq) dropwise over 10 minutes.-
Caution: Exothermic. Gas evolution (Ethane) will occur. Ensure distinct venting needle is present if using a septum.
-
-
Carbenoid Formation: Add
(3.0 eq) dropwise. Maintain temperature between -10°C and 0°C. -
Reaction: Allow the mixture to warm to 0°C and stir for 8–12 hours. Monitor conversion by TLC or GC-MS.
-
Quench (Critical):
-
Cool to -10°C.
-
Slowly add Saturated Aqueous
. Vigorous bubbling will occur. -
Once bubbling ceases, add 1N HCl to solubilize zinc salts.
-
-
Workup: Separate layers. Extract aqueous layer 3x with DCM.
-
Oxidative Clean-up (Optional but Recommended): To remove the boronic acid/ligand residues, treat the crude organic phase with aqueous NaOH (2M) and
(30%) for 30 mins, then separate. This oxidizes the C-B bond, making removal easier.
Diagram 2: Experimental Workflow
Visualizing the sequence of additions to prevent safety hazards.
Figure 2: Step-by-step process flow. Red nodes indicate high-hazard steps requiring strict safety controls.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Old | Titrate |
| Low ee (<50%) | Coordinating solvent present (THF). | Ensure no THF was used to dissolve the substrate. Use pure DCM/DCE. |
| No Reaction | Reagents added too fast (exotherm killed active species). | Slow down addition of |
| Product Decomposition | Acid sensitivity of cyclopropane. | Some cyclopropanes are acid-sensitive. Use a buffered quench (NaHCO3) instead of HCl. |
Safety Protocol: Handling Diethylzinc
Hazard Class: Pyrophoric (Cat 1). Reacts violently with water.[2]
-
Engineering Controls: All transfers must be performed in a fume hood with a blast shield.
-
Transfer Technique: Use the double-tipped needle (cannula) technique for large volumes (>10 mL). For smaller volumes, use a gas-tight syringe flushed 3x with Argon.
-
Spill Control: Do not use water. Use dry sand or a Class D fire extinguisher (Met-L-X).
-
Disposal: Quench excess
by diluting with heptane under inert gas, then cooling to -78°C and adding isopropanol dropwise.
References
-
Simmons, H. E.; Smith, R. D. (1959). "A New Synthesis of Cyclopropanes". Journal of the American Chemical Society.[3][4][5]
-
Charette, A. B.; Juteau, H.; Lebel, H.; Molinaro, C. (1998). "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands". Journal of the American Chemical Society.[3][4][5]
-
Winstein, S.; Sonnenberg, J. (1961). "Homoconjugation and homoaromaticity". Journal of the American Chemical Society.[3][4][5] (Establishes the hydroxyl directing effect).
-
Deng, J.; et al. (2011). "Density Functional Theory Study of the Mechanism... with Charette Chiral Dioxaborolane Ligand".[4][6] Journal of the American Chemical Society.[3][4][5]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Diethylzinc [commonorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Density functional theory study of the mechanism and origins of stereoselectivity in the asymmetric Simmons-Smith cyclopropanation with Charette chiral dioxaborolane ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application & Protocol Guide: Determination of Absolute Configuration Using NMR Shift Reagents
Introduction: The Challenge of Chirality in Drug Development
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a cornerstone of its biological function. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the critical importance of determining a molecule's absolute configuration.
While X-ray crystallography provides a definitive answer, it requires a suitable single crystal, which is often a significant bottleneck. Nuclear Magnetic Resonance (NMR) spectroscopy, a ubiquitous tool in chemical analysis, offers a powerful and more accessible alternative. In an achiral environment, enantiomers are indistinguishable by NMR, as their physical properties, including their NMR spectra, are identical.[1] The key to unlocking their secrets lies in introducing a chiral auxiliary agent to create a diastereomeric interaction, which lifts this spectral degeneracy.
This guide provides an in-depth exploration of the principles, methodologies, and practical protocols for determining absolute configuration using the two primary classes of NMR shift reagents: Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs).
Core Principle: Inducing Diastereotopicity
The fundamental strategy underpinning this technique is the conversion of an enantiomeric pair into a diastereomeric pair.[2][3] Enantiomers have identical NMR spectra, but diastereomers do not. This conversion is achieved by introducing a single enantiomer of a chiral reagent that interacts with the analyte.
-
(R)-Analyte + (R)-Reagent → (R,R)-Diastereomer
-
(S)-Analyte + (R)-Reagent → (S,R)-Diastereomer
The resulting (R,R) and (S,R) species are diastereomers and will exhibit distinct chemical shifts (δ) in the NMR spectrum. The magnitude of the chemical shift non-equivalence (Δδ) between corresponding protons in the two diastereomers allows for both the quantification of enantiomeric excess (ee) and, with the appropriate methodology, the determination of the absolute configuration.
Figure 2: Experimental workflow for determining absolute configuration using Mosher's ester analysis.
C. Data Acquisition & Analysis
-
Acquire Spectra: Obtain high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester. 2D NMR experiments (like COSY) may be necessary to unambiguously assign all proton signals on both sides of the stereocenter.
-
Assign Signals: Carefully assign the chemical shifts (δ) for as many corresponding protons in the two diastereomers as possible.
-
Calculate Δδ: For each pair of assigned protons, calculate the difference in chemical shifts: Δδ = δS - δR (where δS is the chemical shift in the (S)-MTPA ester and δR is the chemical shift in the (R)-MTPA ester). [4][5]4. Tabulate Data: Organize the calculated Δδ values in a table, separating the protons on one side of the carbinol center from those on the other.
| Proton(s) | δS (ppm) | δR (ppm) | Δδ (δS - δR) |
| Side L¹ | |||
| H-x | 5.12 | 5.05 | +0.07 |
| H-y | 2.34 | 2.25 | +0.09 |
| Side L² | |||
| H-a | 1.88 | 1.99 | -0.11 |
| H-b | 0.95 | 1.08 | -0.13 |
Table 2: Example data tabulation for a Mosher's ester analysis.
D. Interpretation with the Mosher Model
The Mosher model is based on the principle that the MTPA esters adopt a specific conformation where the carbinol proton (Hc), the methoxy group (-OCH₃), and the trifluoromethyl group (-CF₃) are eclipsed, placing the phenyl ring in a position to shield nearby protons of the analyte. [3]
-
In this conformation, the protons of the analyte that lie on the same side as the phenyl group will be shielded (experience an upfield shift).
-
By comparing the (R)- and (S)-MTPA esters, we can determine which side of the molecule is shielded.
-
The Rule: Protons with a positive Δδ (δS > δR) are on one side of the plane, and protons with a negative Δδ (δS < δR) are on the other. This distribution directly maps to the absolute configuration of the carbinol center. For a secondary alcohol with substituents L¹ and L², if the protons of L¹ have positive Δδ values and the protons of L² have negative Δδ values, the absolute configuration is as depicted in the model.
Figure 3: A simplified representation of the Mosher model. The plane is defined by the C-O bond and the MTPA moiety. Protons on the side of the phenyl ring are shielded. A consistent pattern of positive and negative Δδ values for the L¹ and L² substituents reveals the absolute configuration.
E. Causality and Trustworthiness
-
Why use both (R)- and (S)-MTPA? This is a critical self-validating step. Analyzing a single diastereomer against the parent alcohol is unreliable due to conformational changes upon derivatization. The comparative analysis (Δδ) effectively cancels out confounding effects and isolates the impact of the chiral auxiliary's configuration. [3]* Kinetic Resolution: It is crucial to drive the derivatization reaction to completion. If the reaction is incomplete, and one enantiomer reacts faster than the other (kinetic resolution), the resulting diastereomers will not accurately reflect the starting material's stereochemistry. Using a slight excess of the Mosher's acid chloride helps to mitigate this. [6]* Reagent Purity: The enantiomeric purity of the Mosher's acid chloride must be very high (>99%). Any contamination with the other enantiomer will lead to the formation of all four possible esters, complicating the spectra and compromising the results.
Conclusion
The use of NMR shift reagents provides a versatile and powerful tool for the determination of absolute configuration and enantiomeric excess. [7]While chiral solvating agents offer a rapid, non-covalent approach ideal for determining enantiomeric purity, chiral derivatizing agents like Mosher's acid provide a robust and well-established method with a predictive model for assigning absolute configuration. [7]The choice of reagent and method will ultimately depend on the specific analyte, the amount of material available, and the research question at hand. By understanding the principles and protocols outlined in this guide, researchers can confidently apply these techniques to their stereochemical analyses, accelerating discovery in chemistry and drug development.
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Determination of Absolute Configuration by NMR Spectroscopy. (n.d.). Scribd. Retrieved from [Link]
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Carnevale, J., et al. (2012). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. MDPI. Retrieved from [Link]
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Seco, J. M., et al. (2004). The 1 H NMR Method for the Determination of the Absolute Configuration of 1,2,3- p rim , s ec , s ec- Triols. ResearchGate. Retrieved from [Link]
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Figueroa, J. S., et al. (2004). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. Retrieved from [Link]
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Moon, L. S., et al. (2009). A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins. Chemical Communications. Retrieved from [Link]
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Baker, F. C., & Miller, H. P. (1983). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Analytical Biochemistry. Retrieved from [Link]
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Duddeck, H. (n.d.). 4. Determination of Absolute and Relative Configuration. Science of Synthesis. Retrieved from [Link]
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Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. Retrieved from [Link]
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Zhang, G., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. Retrieved from [Link]
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Parker, D. (1991). Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. Retrieved from [Link]
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R. K. Ibrahim, et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Retrieved from [Link]
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Villani, C., et al. (1995). The First Chiral Solvating Agent (CSA) without 1H NMR Signals: the Perdeuterio- 2,2,2-trifluoro-1-(9-anthryl)ethanol. Preparation and Chiral Induction on Protonated Pirkle Alcohol. The Journal of Organic Chemistry. Retrieved from [Link]
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Application Notes and Protocols: Derivatization of Aldehydes and Ketones for Gas Chromatography (GC) Analysis
Abstract: The inherent chemical properties of many aldehydes and ketones, such as high polarity and thermal instability, pose significant challenges for their direct analysis by gas chromatography (GC). Derivatization is a critical sample preparation technique that chemically modifies these carbonyl compounds to improve their volatility, thermal stability, and chromatographic behavior, leading to enhanced separation and detection. This guide provides an in-depth overview of the most effective derivatization strategies for aldehydes and ketones, complete with detailed, field-proven protocols and the scientific rationale behind key experimental choices.
The Rationale for Derivatization in Carbonyl Analysis
Direct injection of underivatized aldehydes and ketones into a GC system often results in poor chromatographic performance. Several factors contribute to this:
-
Low Volatility: The polarity of the carbonyl group can lead to strong intermolecular interactions, reducing the volatility necessary for analytes to traverse the GC column.[1]
-
Thermal Instability: Many carbonyl compounds are susceptible to thermal degradation at the high temperatures of the GC inlet and column.[2][3]
-
Poor Peak Shape: Polar analytes can interact with active sites on the column, leading to peak tailing and reduced resolution.[4]
-
Co-elution: The similar chemical properties of various aldehydes and ketones can make their separation challenging.
Derivatization addresses these issues by converting the carbonyl functional group into a less polar, more volatile, and more thermally stable moiety.[5] This chemical modification leads to sharper, more symmetrical peaks and improved separation, ultimately enhancing the accuracy and sensitivity of the analysis.[4]
Key Derivatization Strategies
Two primary strategies have proven to be robust and reliable for the GC analysis of aldehydes and ketones: Oximation and Silylation . The choice of reagent and method depends on the specific analytes of interest, the sample matrix, and the desired sensitivity.
Oximation: Formation of Stable Oximes
Oximation is a widely used derivatization technique for carbonyl compounds. It involves the reaction of an aldehyde or ketone with a hydroxylamine derivative to form a stable oxime.
The reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N bond of the oxime.
Caption: General reaction scheme for the oximation of aldehydes and ketones.
A particularly effective reagent for this purpose is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). The resulting PFBHA-oxime derivatives offer several advantages:
-
Increased Volatility and Thermal Stability: The bulky, non-polar pentafluorobenzyl group significantly increases the volatility and thermal stability of the derivatives.
-
Enhanced Sensitivity: The presence of five fluorine atoms makes the derivatives highly responsive to electron capture detection (ECD), enabling trace-level analysis.[6]
-
Structural Information: The mass spectra of PFBHA-oximes often provide clear fragmentation patterns, aiding in structural elucidation.
The derivatization reaction with PFBHA can form two geometric isomers, (E) and (Z)-oximes, which may be separated by the GC column.[7] This is an important consideration during method development and data analysis.
Silylation: Replacing Active Hydrogens
Silylation is a versatile derivatization technique that involves the replacement of active hydrogen atoms (such as those in hydroxyl or enol forms of ketones) with a trimethylsilyl (TMS) group.[8] While not a direct reaction with the carbonyl group itself, silylation is crucial when analyzing multifunctional carbonyl compounds or to prevent unwanted side reactions.
The silylation reaction is a nucleophilic substitution (SN2) where a hydroxyl or enol group attacks the silicon atom of the silylation reagent, displacing a leaving group.[1]
Caption: General reaction scheme for the silylation of a compound with an active hydrogen.
A common and powerful silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9] It readily reacts with active hydrogens to form volatile and thermally stable TMS derivatives.[9] For ketones that can exist in tautomeric enol forms, silylation can stabilize these forms and prevent the formation of multiple derivatives, which can complicate chromatographic analysis.[10][11]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific application.
Protocol 1: PFBHA Derivatization of Aldehydes and Ketones
This protocol is suitable for a wide range of carbonyl compounds in various matrices.
Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), derivatization grade (CAS: 57981-02-9)
-
GC-grade solvent (e.g., hexane, toluene, or ethyl acetate)
-
Deionized water
-
Sample containing aldehydes and/or ketones
-
Internal standard solution
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
GC-MS or GC-ECD system
Procedure:
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent. If the sample is aqueous, it can often be used directly.[12]
-
Reagent Preparation: Prepare a fresh solution of PFBHA in deionized water at a concentration of 1-5 mg/mL. The optimal concentration may need to be determined experimentally.
-
Derivatization Reaction:
-
To a reaction vial, add 1 mL of the sample solution.
-
Add an appropriate amount of internal standard.
-
Add 100 µL of the PFBHA solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60-80°C for 30-60 minutes. The optimal time and temperature should be validated for the specific analytes.[13]
-
-
Extraction:
-
After cooling to room temperature, add 1 mL of a non-polar organic solvent (e.g., hexane).
-
Vortex vigorously for 1 minute to extract the PFBHA-oxime derivatives.
-
Allow the layers to separate.
-
-
Analysis:
-
Carefully transfer the organic layer to a GC vial.
-
Inject an aliquot into the GC system.
-
Self-Validation:
-
Run a reagent blank (all components except the sample) to check for interfering peaks.
-
Analyze a known standard to confirm the retention times of the (E) and (Z) isomers.
-
Perform a recovery study by spiking a blank matrix with a known amount of analyte and processing it through the entire procedure.
Protocol 2: Two-Step Oximation and Silylation for Hydroxy-Ketones
This protocol is designed for compounds containing both carbonyl and hydroxyl groups, such as ketosteroids or certain drug metabolites.[10]
Materials:
-
All materials from Protocol 1
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (CAS: 25561-30-2)
-
Anhydrous pyridine or other suitable aprotic solvent
Procedure:
-
Oximation Step: Follow steps 1-3 of Protocol 1.
-
Solvent Evaporation: After the oximation reaction, evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical to ensure the sample is completely dry, as moisture will deactivate the silylating reagent.[14]
-
Silylation Reaction:
-
To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS).
-
Cap the vial tightly and vortex.
-
Heat the reaction at 60-70°C for 30 minutes.
-
-
Analysis:
-
After cooling to room temperature, the sample can be directly injected into the GC system. Alternatively, the reaction mixture can be diluted with a suitable solvent before injection.
-
Self-Validation:
-
Analyze a derivatized standard to confirm the complete derivatization of both the carbonyl and hydroxyl groups by observing the expected mass shift in the mass spectrum.
-
Monitor for the absence of underivatized or partially derivatized analytes.
Data Summary and Comparison
The choice of derivatization reagent significantly impacts the properties of the resulting derivative. The following table summarizes key properties of underivatized and derivatized acetone as an example.
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Key GC-MS Characteristics |
| Acetone (Underivatized) | 58.08 | 56 | Volatile but can exhibit poor peak shape. |
| Acetone PFBHA-oxime | 253.15 | >200 (est.) | Excellent peak shape, high response on ECD.[15] |
| Acetone TMS-enol ether | 130.26 | ~100 | More volatile and stable than the underivatized enol form. |
Troubleshooting and Field-Proven Insights
-
Incomplete Derivatization: This can be caused by insufficient reagent, reaction time, or temperature. Increase the excess of the derivatizing agent and optimize the reaction conditions. The presence of water is a common cause of incomplete silylation.[14]
-
Multiple Peaks for a Single Analyte: For PFBHA derivatives, this is often due to the formation of (E) and (Z) isomers.[7] For silylated ketones, it may indicate incomplete reaction or the presence of multiple tautomeric forms. A preliminary oximation step can often resolve this for ketones.[10]
-
Reagent Artifacts: Always run a reagent blank to identify any peaks originating from the derivatizing agents or solvents. BSTFA and its byproducts are highly volatile, which minimizes interference.[9]
Conclusion
Derivatization is an indispensable tool for the successful GC analysis of aldehydes and ketones. By converting these polar and often thermally labile compounds into more volatile and stable derivatives, significant improvements in chromatographic performance and detection sensitivity can be achieved. The oximation and silylation protocols detailed in this guide, when properly validated, provide a robust framework for the accurate and reliable quantification of carbonyl compounds in a wide range of applications, from environmental monitoring to clinical diagnostics and pharmaceutical development.
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Cremese, M. et al. (1998). Improved GC/MS analysis of opiates with use of oxime-TMS derivatives. Journal of Forensic Sciences, 43(6), 1220-1224. Available at: [Link]
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Uchiyama, S. et al. (2001). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 47(5), 419-426. Available at: [Link]
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Spaulding, R. S. et al. (2002). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. Journal of Chromatography A, 964(1-2), 217-226. Available at: [Link]
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Han, J. et al. (2018). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. Journal of Chromatography B, 1083, 1-8. Available at: [Link]
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Kang, H. I., & Shin, H. S. (2014). Sensitive determination of glutaraldehyde in environmental water by derivatization and gas chromatography-mass spectrometry. Analytical Methods, 6(21), 8649-8655. Available at: [Link]
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Shariatgorji, M. et al. (2012). A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. Analytical Chemistry, 84(11), 4681-4688. Available at: [Link]
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Papa, L. J., & Turner, L. P. (1972). Isolation and analysis of carbonyl compounds as oximes. Journal of Chromatographic Science, 10(12), 747-750. Available at: [Link]
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Leśniewicz, A. et al. (2018). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Journal of the American Oil Chemists' Society, 95(10), 1233-1243. Available at: [Link]
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Feng, D. et al. (2015). Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. Food Chemistry, 166, 150-156. Available at: [Link]
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Wells, J. R. (2014). A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. Atmospheric Environment, 94, 286-293. Available at: [Link]
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Bentham Science Publishers. (n.d.). Development and Validation of LC-MS Method for Determination of Genotoxic Impurity N, O-Dimethyl Hydroxylamine by Chemical Derivatization in Investigational Drug Substance. Available at: [Link]
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Al-Asmari, A. et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2157. Available at: [Link]
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Bibel, M. (2023, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Video]. YouTube. Available at: [Link]
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ASTM International. (2007). ASTM E355-96(2007) Standard Practice for Gas Chromatography Terms and Relationships. Available at: [Link]
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Al-Asmari, A. et al. (2021). On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. Atmospheric Measurement Techniques, 14(7), 5035-5051. Available at: [Link]
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Zhang, Y. et al. (2013). Study on the derivatization process using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide, trimethylsilydiazomethane for the determination of fecal sterols by gas chromatography-mass spectrometry. Journal of Chromatography B, 934, 49-56. Available at: [Link]
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ASTM International. (2019). ASTM E682-92(2019) Standard Practice for Liquid Chromatography Terms and Relationships. Available at: [Link]
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Hoving, L. R. et al. (2018). Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human plasma. Journal of Chromatography B, 1092, 405-412. Available at: [Link]
-
Zhang, Y. et al. (2013). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the Determination of Fecal Sterols by Gas Chromatography-Mass Spectrometry. International Journal of Environmental and Ecological Engineering, 7(11), 744-748. Available at: [Link]
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Li, X. et al. (2015). Rapid Determination of Acetone in Human Blood by Derivatization With Pentafluorobenzyl Hydroxylamine Followed by Headspace Liquid-Phase Microextraction and Gas chromatography/mass Spectrometry. Journal of Chromatographic Science, 53(5), 747-752. Available at: [Link]
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Mo, Y. et al. (2015). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Talanta, 132, 765-772. Available at: [Link]
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Application Notes & Protocols: Stereoselective Synthesis of Chiral Boronic Esters Utilizing Threitol-Derived Chiral Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Chiral Boronic Esters in Modern Synthesis
Chiral boronic esters have emerged as indispensable building blocks in contemporary organic synthesis and medicinal chemistry. Their unique combination of stability, functional group tolerance, and versatile reactivity makes them highly valuable intermediates for the construction of complex, three-dimensional molecules.[1][2] In the pharmaceutical industry, the precise control of stereochemistry is paramount, as the therapeutic efficacy and safety of a drug molecule are often dictated by its specific enantiomeric form. Chiral boronic esters serve as powerful precursors to a wide array of functional groups, including alcohols, amines, and carbon-carbon bonds, all while maintaining stereochemical integrity.[3] This has led to their increasing application in the synthesis of natural products and active pharmaceutical ingredients (APIs).[4]
This application note provides a detailed guide to the synthesis of chiral boronic esters through the highly effective lithiation-borylation methodology, with a particular focus on the use of threitol-derived and other C2-symmetric chiral diol ligands to induce stereoselectivity. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and offer practical guidance on troubleshooting and substrate scope.
Mechanistic Insight: The Threitol-Ligand-Mediated Lithiation-Borylation Reaction
The enantioselective synthesis of chiral boronic esters via lithiation-borylation is a powerful strategy developed and popularized by the Aggarwal group. The overall transformation can be dissected into three key steps: enantioselective lithiation, stereospecific borylation, and a stereospecific 1,2-metalate rearrangement.[5] The chirality in the final product is primarily controlled by a chiral ligand during the initial deprotonation step. While threitol-derived ligands are a key focus, the principles apply broadly to other chiral auxiliaries like (-)-sparteine.
-
Enantioselective Lithiation: The process commences with the deprotonation of a prochiral starting material, typically a carbamate or benzoate ester, using a strong base such as sec-butyllithium (s-BuLi). This deprotonation is rendered enantioselective by the presence of a chiral ligand, most notably (-)-sparteine or its surrogate. The chiral ligand coordinates to the lithium cation, creating a chiral environment that directs the base to abstract one of two enantiotopic protons preferentially. This generates a configurationally stable organolithium intermediate.[6]
-
Stereospecific Borylation: The enantioenriched organolithium species then reacts with an achiral boronic ester (e.g., pinacol boronic ester). This addition to the boron center is rapid and stereospecific, forming a tetracoordinate boronate "ate" complex. The stereochemistry established in the lithiation step is faithfully transferred to this intermediate.[7]
-
Stereospecific 1,2-Metalate Rearrangement: The final step is a stereospecific 1,2-metalate rearrangement. Upon warming, a substituent from the boron atom migrates to the adjacent carbon atom, displacing a leaving group (e.g., the carbamate or benzoate group). This rearrangement proceeds with inversion of configuration at the migrating carbon center, ultimately yielding the desired chiral boronic ester.[5] The choice of the boronic ester and the reaction conditions can influence the rate and efficiency of this migration. For instance, less hindered glycol boronic esters can facilitate the 1,2-migration where more bulky pinacol esters might show reduced reactivity.[8]
Caption: Mechanistic pathway of the lithiation-borylation reaction.
Experimental Protocols
A. Synthesis of a TADDOL-type Chiral Diol Ligand
While threitol itself can be modified to create chiral ligands, a widely used and well-documented class of C2-symmetric diols for asymmetric synthesis are TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), which are derived from tartaric acid. The following is a representative procedure for the synthesis of (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, a TADDOL precursor.[5]
Materials:
-
Dimethyl L-tartrate
-
Phenylmagnesium bromide (PhMgBr) in THF
-
Methyl iodide (MeI)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reaction: To a solution of dimethyl L-tartrate in anhydrous THF at 0 °C under an inert atmosphere, add a solution of phenylmagnesium bromide in THF dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude tetraphenyl-tetrol.
-
Methylation: Dissolve the crude tetrol in anhydrous DMF and cool to 0 °C. Add sodium hydride portion-wise, followed by the dropwise addition of methyl iodide. Allow the reaction to warm to room temperature and stir until complete.
-
Work-up and Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography to yield the TADDOL precursor.[5]
B. General Protocol for the Synthesis of a Chiral Secondary Boronic Ester
This protocol is a general guideline for the lithiation-borylation of a secondary carbamate using (-)-sparteine as the chiral ligand.[9]
Materials:
-
Secondary carbamate (e.g., N,N-diisopropyl-1-phenylethylcarbamate)
-
(-)-Sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Boronic ester (e.g., Isopropyl pinacol boronate)
-
Anhydrous diethyl ether (Et₂O)
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary carbamate (1.5 mmol) and anhydrous diethyl ether (7.5 mL).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add (-)-sparteine (1.5 mmol), followed by the dropwise addition of s-BuLi (1.4 mmol, 1.3 M in cyclohexane). Stir the reaction mixture at -78 °C for the optimized lithiation time (typically 1-4 hours).[9]
-
Borylation: Add a solution of the boronic ester (1.0 mmol) in anhydrous Et₂O (1 M) dropwise to the reaction mixture at -78 °C. Stir for an additional hour at this temperature.
-
1,2-Metalate Rearrangement: Remove the cooling bath and allow the reaction to warm to room temperature. The reaction mixture is then heated to reflux until the boronate complex is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with Et₂O (20 mL), and quench by adding 2 M aq. HCl (20 mL). Stir vigorously for 10 minutes.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with Et₂O (2 x 20 mL). Combine the organic layers, wash with saturated aq. NaHCO₃ and brine, then dry over MgSO₄. Remove the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the chiral boronic ester.[9]
Caption: General experimental workflow for lithiation-borylation.
Substrate Scope and Data
The lithiation-borylation methodology exhibits a broad substrate scope, accommodating a variety of carbamates and boronic esters. The following table summarizes representative examples.
| Entry | Carbamate Substrate | Boronic Ester | Product | Yield (%) | e.r. | Reference |
| 1 | N,N-diisopropylbenzylcarbamate | MeB(pin) | (R)-1-phenylethylboronic acid pinacol ester | 85 | 98:2 | [10] |
| 2 | N,N-diisopropylbenzylcarbamate | EtB(pin) | (R)-1-phenylpropylboronic acid pinacol ester | 82 | >98:2 | [10] |
| 3 | N,N-diisopropyl(1-naphthyl)methylcarbamate | MeB(pin) | (R)-1-(1-naphthyl)ethylboronic acid pinacol ester | 75 | 97:3 | [10] |
| 4 | N,N-diisopropyl-3-phenylpropylcarbamate | MeB(pin) | (R)-1-methyl-3-phenylpropylboronic acid pinacol ester | 88 | 96:4 | [6] |
| 5 | Cyclobutyl 2,4,6-triisopropylbenzoate | PhB(pin) | (1-Phenylcyclobutyl)boronic acid pinacol ester | 67 | N/A | [11] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete lithiation. | - Ensure anhydrous conditions and freshly titrated s-BuLi. - Increase lithiation time or use a more reactive base if applicable. |
| - Reversibility of boronate complex formation. | - Use a less sterically hindered boronic ester (e.g., ethylene glycol instead of pinacol).[8] | |
| - Incomplete 1,2-metalate rearrangement. | - Increase reflux time or temperature. - A solvent switch to a less coordinating solvent like CHCl₃ can promote migration.[8] | |
| Low Enantioselectivity | - Racemization of the organolithium intermediate. | - Ensure the reaction is maintained at -78 °C during lithiation and borylation. - Use of (-)-sparteine surrogates may be necessary for certain substrates. |
| - "Mismatched" pairing of substrate and chiral ligand. | - If substrate control is interfering, switching to the other enantiomer of the chiral ligand ((+)-sparteine) may improve selectivity in a "matched" pairing.[4] | |
| Difficulty in Purification | - Hydrolysis of the boronic ester on silica gel. | - Use a non-polar eluent system. - Impregnating the silica gel with boric acid can suppress decomposition.[12] - Conversion to the more stable MIDA boronate or trifluoroborate salt for purification, followed by deprotection. |
Safety Precautions
The lithiation-borylation reaction involves the use of highly reactive and pyrophoric reagents, necessitating strict adherence to safety protocols.
-
Organolithium Reagents (s-BuLi): sec-Butyllithium is pyrophoric and will ignite spontaneously on contact with air and moisture. It is also corrosive.
-
Handling: Always handle s-BuLi under an inert atmosphere (N₂ or Ar) using a syringe or cannula transfer techniques. Never work alone when using organolithium reagents.[13]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, safety glasses, and appropriate chemical-resistant gloves are mandatory. A face shield is recommended.
-
Quenching: Unused reagent and reaction residues must be quenched carefully. A common method is the slow addition of isopropanol at low temperature, followed by ethanol, and then water.
-
-
(-)-Sparteine: Sparteine is toxic and should be handled in a well-ventilated fume hood.
-
General Precautions: Ensure all glassware is thoroughly dried before use to prevent quenching of the organolithium reagent. The reaction can be exothermic, especially during quenching, so maintain adequate cooling.
Conclusion
The synthesis of chiral boronic esters using threitol-derived and other C2-symmetric chiral ligands via the lithiation-borylation reaction is a robust and versatile methodology. It provides access to a wide range of enantioenriched building blocks that are crucial for modern organic synthesis and drug discovery. By understanding the underlying mechanism, adhering to detailed protocols, and being aware of potential pitfalls, researchers can effectively leverage this powerful transformation to advance their synthetic goals. The continued development of new chiral ligands and a deeper understanding of the factors governing stereoselectivity will undoubtedly expand the scope and utility of this important reaction.
References
- Nakayama, K., & Rainier, J. D. (1990). The first synthesis of (2R,3R)-1,4-dimethoxyl-1,1,4,4-tetraphenyl-2,3-diol. Tetrahedron Letters, 31(40), 5681-5684.
- Gras, J. L., Pellissier, H., & Nouguier, R. (1989). Synthesis of New Chiral Auxiliaries Derived from L-Threitol. The Journal of Organic Chemistry, 54(23), 5675-5677.
- Mykura, R. C., Varela, A., Dewis, L., Farndon, J. J., Myers, E. L., & Aggarwal, V. K. (2018). Investigation of the Deprotonative Generation and Borylation of Diamine-Ligated α-Lithiated Carbamates and Benzoates by in Situ IR spectroscopy. Journal of the American Chemical Society, 140(44), 14677–14686.
- Carson, N. (2014). The Lithiation-Borylation Strategy: Methods for Stereospecific sp3-sp3 Homologation. University of Illinois Urbana-Champaign.
- Aggarwal, V. K., et al. (2011). Highly Enantioselective Synthesis of Tertiary Boronic Esters and their Stereospecific Conversion to other Functional Groups and Quaternary Stereocentres. Chemistry – A European Journal, 17(47), 13124-13132.
- Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.
- Seebach, D., et al. (1997). TADDOLs, Their Derivatives, and TADDOL-Analogous Compounds. Synthesis, 1997(12), 1377-1409.
- Aggarwal, V. K., et al. (2021). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates.
- Scott, H. K., & Aggarwal, V. K. (2011). Highly Enantioselective Synthesis of Tertiary Boronic Esters and their Stereospecific Conversion to other Functional Groups and Quaternary Stereocentres. Chemistry – A European Journal, 17(47), 13124-13132.
- Hoppe, D., & Hense, T. (1997). Enantioselective Synthesis of a-Amino Carbanions and Their Application in Asymmetric Synthesis. Angewandte Chemie International Edition in English, 36(21), 2282-2316.
- Mykura, R. C., et al. (2018). Investigation of the Deprotonative Generation and Borylation of Diamine-Ligated α-Lithiated Carbamates and Benzoates by in Situ IR spectroscopy. Journal of the American Chemical Society, 140(44), 14677–14686.
- American Chemical Society. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), e54832.
- Bonet, A., Odachowski, M., Leonori, D., Essafi, S., & Aggarwal, V. K. (2015). Enantioselective installation of adjacent tertiary benzylic stereocentres using lithiation–borylation–protodeboronation methodology. Application to the synthesis of bifluranol and fluorohexestrol. Chemical Science, 6(7), 4051-4057.
- Bonet, A., Odachowski, M., Leonori, D., Essafi, S., & Aggarwal, V. K. (2014). Enantiospecific sp2–sp3 coupling of secondary and tertiary boronic esters.
- Aggarwal, V. K., et al. (2011). Highly enantioselective synthesis of tertiary boronic esters and their stereospecific conversion to other functional groups and quaternary stereocentres. Chemistry - A European Journal, 17(47), 13124-13132.
- Morken, J. P., et al. (2017). Synthesis of Chiral Tertiary Boronic Esters via Oxime-Directed Catalytic Asymmetric Hydroboration.
- Gras, J.-L., Pellissier, H., & Nouguier, R. (1989). Synthesis of new chiral auxiliaries derived from L-threitol. The Journal of Organic Chemistry, 54(23), 5675–5677.
- Li, W., et al. (2013). Synthesis of biologically active boron-containing compounds. Future Medicinal Chemistry, 5(8), 951-966.
- Princeton University Environmental Health and Safety. (n.d.).
- Ito, H., et al. (2010). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Organic & Biomolecular Chemistry, 8(1), 45-47.
- Tang, W., et al. (2021). Enantioselective synthesis of tertiary boronic esters through catalytic asymmetric reversed hydroboration.
- Organic Chemistry Portal. (n.d.).
- Oxford University Press. (n.d.).
- Lab Manager. (2024). 8 Rules for the Safe Handling of t-Butyllithium.
- Organic Chemistry Portal. (n.d.).
- Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters.
- Aggarwal, V. K., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society, 138(29), 9265–9275.
- Aggarwal, V. K., et al. (2014). Homologation of chiral boronic esters and application to 1,3-polyols synthesis.
- University of Arkansas. (n.d.).
- University of California, Santa Barbara. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
- Collins, B. S. L., Wilson, C. M., Myers, E. L., & Aggarwal, V. K. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters.
Sources
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- 3. Is the A-ring of sparteine essential for high enantioselectivity in the asymmetric lithiation-substitution of N-Boc-pyrrolidine? - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Enantioselective installation of adjacent tertiary benzylic stereocentres using lithiation–borylation–protodeboronation methodology. Application to th ... - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03901G [pubs.rsc.org]
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Application Note: Synthesis of Chiral Acetals from (S,S)-1,4-Dimethoxy-2,3-Butanediol
Abstract
This document provides a comprehensive guide for the preparation of chiral acetals using (S,S)-1,4-dimethoxy-2,3-butanediol as a C₂-symmetric chiral auxiliary. Chiral acetals are pivotal intermediates in asymmetric synthesis, enabling the stereocontrolled synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] (S,S)-1,4-dimethoxy-2,3-butanediol, derived from L-(+)-tartaric acid, offers a robust and predictable platform for introducing stereocenters.[3] This guide details the underlying reaction mechanism, provides a validated, step-by-step protocol for the synthesis and purification of a representative chiral acetal, discusses the scope of the reaction with various carbonyl compounds, and offers practical troubleshooting advice.
Introduction and Scientific Rationale
In the field of drug development and fine chemical synthesis, the control of stereochemistry is paramount. Chiral acetals serve as versatile chiral building blocks and protecting groups.[4] The use of C₂-symmetric diols, such as (S,S)-1,4-dimethoxy-2,3-butanediol, is a well-established strategy for achieving high levels of diastereoselectivity in reactions involving prochiral carbonyl compounds.[1][5]
Causality Behind Experimental Choices: The C₂-symmetry of the diol is critical; it simplifies the stereochemical environment by rendering the two faces of the resulting acetal electronically and sterically similar, which often leads to higher and more predictable stereoselectivity in subsequent transformations. The methoxy groups at the 1 and 4 positions enhance the solubility of the diol in organic solvents and can influence the conformational rigidity of the resulting seven-membered acetal ring through steric and electronic effects, thereby enhancing facial bias for nucleophilic attacks on adjacent functionalities.[3] This makes it an excellent choice for researchers aiming for high diastereoselectivity in their synthetic routes.[3]
Mechanism of Acid-Catalyzed Acetalization
The formation of a chiral acetal from a carbonyl compound and (S,S)-1,4-dimethoxy-2,3-butanediol is an acid-catalyzed equilibrium process. The reaction must be driven to completion, typically by the removal of water.
The key mechanistic steps are as follows:
-
Protonation of the Carbonyl: The acid catalyst (e.g., p-toluenesulfonic acid, PTSA) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[4]
-
Nucleophilic Attack (Hemiacetal Formation): One of the hydroxyl groups of the chiral diol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.
-
Proton Transfer: A proton is transferred from the newly formed hydroxyl group to the other oxygen of the original carbonyl.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, generating a resonance-stabilized oxocarbenium ion.[4][6]
-
Intramolecular Cyclization: The second hydroxyl group of the diol attacks the oxocarbenium ion in an intramolecular fashion, forming the seven-membered acetal ring.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the newly formed ether oxygen, yielding the final chiral acetal product.
To ensure a high yield, water is continuously removed from the reaction mixture using a Dean-Stark apparatus or by adding a dehydrating agent.
Workflow Visualization
Caption: Figure 1. Acid-Catalyzed Acetalization Mechanism.
Experimental Protocol: Synthesis of (4S,5S)-4,5-bis(methoxymethyl)-2-phenyl-2-methyl-1,3-dioxepane
This protocol describes a representative procedure for the reaction of acetophenone with (S,S)-1,4-dimethoxy-2,3-butanediol.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| (S,S)-1,4-Dimethoxy-2,3-butanediol | ≥98% | Commercially available | Store under inert gas. |
| Acetophenone | ≥99% | Commercially available | Distill before use for best results. |
| p-Toluenesulfonic acid monohydrate (PTSA) | ≥98.5% | Commercially available | Catalyst. |
| Toluene | Anhydrous | Commercially available | Solvent. Use a dry solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent | N/A | For aqueous workup. |
| Brine (Saturated NaCl) | Reagent | N/A | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | N/A | Drying agent. |
| Round-bottom flask (250 mL) | N/A | N/A | Ensure it is oven-dried. |
| Dean-Stark apparatus and condenser | N/A | N/A | For water removal. |
| Magnetic stirrer and stir bar | N/A | N/A | |
| Heating mantle | N/A | N/A | |
| Rotary evaporator | N/A | N/A | For solvent removal. |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | N/A | For purification. |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add (S,S)-1,4-dimethoxy-2,3-butanediol (5.0 g, 30.8 mmol, 1.0 equiv).
-
Add 120 mL of anhydrous toluene to dissolve the diol.
-
Add acetophenone (3.7 g, 30.8 mmol, 1.0 equiv) to the solution.
-
Finally, add p-toluenesulfonic acid monohydrate (0.29 g, 1.54 mmol, 0.05 equiv).
-
-
Azeotropic Water Removal:
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux using a heating mantle. Toluene will begin to boil and condense, and water will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours, or when no more water is collected in the trap.
-
-
Reaction Quench and Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is a viscous oil. Purify the crude product by flash column chromatography on silica gel.
-
Use a solvent system of hexane/ethyl acetate (e.g., starting from 95:5 and gradually increasing polarity) to elute the product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
-
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
The diastereomeric ratio (d.r.) can be determined by GC analysis on a chiral column or by ¹H NMR analysis of the crude product, often by integrating characteristic signals for each diastereomer.
-
Scope and Expected Results
This method is applicable to a wide range of aldehydes and ketones. The diastereoselectivity of the acetal formation itself is not the primary goal, as the carbonyl carbon becomes a non-stereogenic center in the acetal. The utility of the auxiliary is realized in subsequent reactions where the chiral acetal directs the stereochemical outcome. However, in cases where a new stereocenter is formed from a prochiral ketone, diastereomers can be generated.
| Carbonyl Substrate | Catalyst | Typical Conditions | Expected Yield | Notes |
| Cyclohexanone | PTSA | Toluene, reflux, 4h | >90% | Forms a single product. |
| Propiophenone | CSA | Benzene, reflux, 6h | ~85% | Used in diastereoselective additions.[3] |
| Benzaldehyde | PTSA | Toluene, reflux, 3h | >95% | Straightforward protection. |
| α-Ketoesters | Lewis Acid | CH₂Cl₂, -78 °C to rt | 70-90% | High diastereoselectivity in subsequent reductions. |
Yields are approximate and can vary based on reaction scale and purity of reagents.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or No Reaction | Inactive catalyst; insufficient heat; wet reagents/solvent. | Use fresh, dry catalyst. Ensure the reaction is at a vigorous reflux. Use anhydrous solvent and properly dried glassware. |
| Incomplete Reaction | Insufficient reaction time; equilibrium not driven to completion. | Monitor the reaction by TLC/GC until the starting material is consumed. Ensure the Dean-Stark trap is functioning correctly to remove all water. |
| Low Yield After Workup | Product loss during aqueous extraction (if product has some water solubility). | Minimize the volume of aqueous washes. Perform a back-extraction of the aqueous layers with the organic solvent. |
| Difficult Purification | Co-elution of product with impurities. | Optimize the solvent system for column chromatography. Try a different stationary phase (e.g., alumina) if silica gel is ineffective. |
| Acetal Hydrolysis | Exposure to acidic conditions during workup or purification. | Ensure the quench with sodium bicarbonate is complete. Use a neutral or slightly basic solvent system for chromatography if the product is acid-sensitive. |
Conclusion
The use of (S,S)-1,4-dimethoxy-2,3-butanediol provides a reliable and effective method for the preparation of chiral acetals from a variety of carbonyl compounds. The protocol described herein is robust and can be adapted for different substrates. The resulting chiral acetals are valuable intermediates for the synthesis of enantiomerically enriched compounds, demonstrating the power of chiral auxiliaries in modern organic synthesis.
References
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- 16.4: Acetal Formation.Chemistry LibreTexts.
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- Application Notes: (2s,3s)-1,4-Dibromobutane-2,3-diol in Asymmetric Synthesis.Benchchem.
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- Syntheses and Applications of C2-Symmetric Chiral Diols.ResearchGate.
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- Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst.MDPI.
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- 7. WO2014191522A1 - Process for the separation of 1,4-butanediol - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Maintaining the Stereochemical Integrity of (-)-1,4-Di-O-methyl-L-threitol
Welcome to the dedicated technical support center for (-)-1,4-Di-O-methyl-L-threitol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral building block. Maintaining the enantiomeric purity of this compound is critical for its successful application, and this resource provides in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter in preserving its stereochemical integrity.
Troubleshooting Guide: Preventing Racemization of this compound
This section addresses specific issues that can lead to the loss of enantiomeric purity of this compound and provides actionable solutions.
Issue 1: Loss of Optical Purity During Synthesis or Workup
Symptom: You have synthesized this compound, but chiral analysis (e.g., chiral HPLC or GC) indicates a lower than expected enantiomeric excess (ee), suggesting partial racemization.
Root Cause Analysis and Solutions:
The hydroxyl groups at C2 and C3 of the threitol backbone are secondary alcohols, and the chiral centers are susceptible to epimerization, particularly under harsh reaction conditions. The ether linkages, while generally stable, can also be labile under strongly acidic conditions.
Mitigation Strategies:
-
pH Control: Both acidic and basic conditions can promote racemization. Strongly acidic conditions can lead to the formation of a carbocation intermediate, which is planar and can be attacked from either face, leading to a racemic mixture. Strongly basic conditions can deprotonate the hydroxyl groups, and subsequent reactions or rearrangements can also lead to epimerization. It is crucial to maintain a neutral or near-neutral pH whenever possible. If acidic or basic conditions are unavoidable, they should be as mild and brief as possible, and the reaction should be conducted at low temperatures.
-
Temperature Management: Elevated temperatures can provide the activation energy needed for racemization to occur.[1] Therefore, all reaction, purification, and storage steps should be carried out at the lowest practical temperature.
-
Protecting Group Strategy: The most robust method to prevent racemization during synthesis is the use of protecting groups for the free hydroxyl groups.[2] Acetals or silyl ethers are common choices for protecting diols. These groups shield the hydroxyls from reacting and can prevent the formation of intermediates that lead to epimerization. The choice of protecting group will depend on the subsequent reaction conditions.
Experimental Protocol: Protecting the Diol of L-threitol
This protocol describes the protection of L-threitol as an acetonide, a common strategy to prevent racemization during subsequent methylation steps.
Materials:
-
L-threitol
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous acetone
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve L-threitol in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Add 2,2-dimethoxypropane (1.5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding a saturated solution of sodium bicarbonate until the solution is neutral.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the protected L-threitol.
Diagram: Workflow for Preventing Racemization During Synthesis
Caption: A generalized workflow for the synthesis of this compound designed to minimize racemization.
Issue 2: Degradation or Racemization During Storage
Symptom: A previously enantiopure sample of this compound shows a decrease in enantiomeric excess or the appearance of degradation products after a period of storage.
Root Cause Analysis and Solutions:
Polyols and their ethers can be sensitive to environmental factors over time.[3] Exposure to acidic or basic contaminants, light, and elevated temperatures can lead to slow degradation or racemization.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store at or below 4°C. For long-term storage, -20°C is recommended. | Reduces the rate of potential degradation and racemization reactions.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the hydroxyl groups. |
| Container | Use amber glass vials with Teflon-lined caps. | Protects from light, which can catalyze degradation, and prevents leaching of plasticizers.[4] |
| pH | Ensure the compound is stored in a neutral state, free from acidic or basic residues. | Traces of acid or base can catalyze racemization over time. |
Diagram: Decision Tree for Storage of this compound
Caption: A decision tree for the appropriate storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound?
A1: The most likely mechanism for racemization involves the epimerization of the chiral centers at C2 and C3. Under acidic conditions, protonation of a hydroxyl group can be followed by the loss of water to form a carbocation intermediate. This planar intermediate can then be attacked by water from either face, leading to a mixture of diastereomers and a loss of enantiomeric purity. Under basic conditions, deprotonation of the hydroxyl groups can facilitate rearrangements that may lead to epimerization, although this is generally less common for simple diols compared to compounds with adjacent electron-withdrawing groups.
Q2: Can I use strong bases like sodium hydride (NaH) for the methylation step?
A2: Yes, sodium hydride is a common base used for Williamson ether synthesis to deprotonate alcohols before methylation with a reagent like methyl iodide. However, it is crucial to perform this reaction at low temperatures (e.g., 0°C) and to work up the reaction carefully to neutralize any excess base. The use of protecting groups on the vicinal diols is highly recommended before performing this step to prevent side reactions and potential epimerization.
Q3: Which analytical technique is best for determining the enantiomeric purity of this compound?
A3: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the most common and reliable methods.[5][6]
-
Chiral GC: The sample may need to be derivatized to increase its volatility. A common derivatization is the formation of the corresponding diacetate by reacting with acetic anhydride. The resulting diacetate can then be analyzed on a chiral GC column.
-
Chiral HPLC: This method can often be performed without derivatization. A variety of chiral stationary phases are available, and method development will be required to find a column and mobile phase that provide good separation of the enantiomers.
Q4: I am observing peak tailing in my chiral HPLC analysis. What could be the cause?
A4: Peak tailing can be caused by several factors, including secondary interactions between your analyte and the stationary phase, or issues with the column itself.[7]
-
Secondary Interactions: The free hydroxyl groups of your compound can interact with the silica backbone of the column. Adding a small amount of an acidic or basic modifier to your mobile phase (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) can help to suppress these interactions and improve peak shape.
-
Column Overload: Injecting too much sample can lead to poor peak shape. Try reducing the injection volume or diluting your sample.
-
Column Contamination: If the column has been used with other samples, it may be contaminated. Follow the manufacturer's instructions for column cleaning and regeneration.
Q5: How can I confirm the absolute configuration of my synthesized this compound?
A5: Confirmation of the absolute configuration typically involves comparing the optical rotation of your sample to the literature value for the pure enantiomer. Additionally, you can use techniques like X-ray crystallography if you can obtain a suitable crystal, or by derivatizing with a chiral reagent of known absolute configuration and analyzing the resulting diastereomers by NMR spectroscopy.
References
- Google. (n.d.). Google Search.
-
Epimerisation in Peptide Synthesis. (2021). MDPI. [Link]
-
Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. (2012). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (2018). University of Bath. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]
-
Effects of pH on the alcoholic fermentation of simple sugars in.... (n.d.). ResearchGate. [Link]
-
Epimerization in peptide thioester condensation. (2012). PubMed. [Link]
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2013). PubMed. [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). PubMed. [Link]
-
Epimerisation in Peptide Synthesis. (2021). PMC - NIH. [Link]
-
Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (2017). PMC - PubMed Central. [Link]
-
Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. (2022). RWTH Publications. [Link]
- Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors. (n.d.).
-
Chiral tether-guided selective synthesis of Dn-symmetric chiral conjugated nanorings. (2023). Chemical Science (RSC Publishing). [Link]
-
(a) Chemical structures of other cis-diols, protected cis-diols,.... (n.d.). ResearchGate. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
The effect of tablets composed of various mixtures of sugar alcohols and sugars upon plaque pH in children. (1984). PubMed. [Link]
-
Epimerisation in Peptide Synthesis. (2021). MDPI. [Link]
- Epimerization methodologies for recovering stereo isomers in high yield and purity. (n.d.).
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Stabilizing synthetic DNA for long-term data storage with earth alkaline salts. (2021). Chemical Communications (RSC Publishing). [Link]
-
Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations. (2022). NIH. [Link]
-
Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. (1999). PubMed. [Link]
-
Current Developments in Sugar Alcohols: Chemistry, Nutrition, and Health Concerns of Sorbitol, Xylitol, Glycerol, Arabitol, Inositol, Maltitol, and Lactitol. (n.d.). ResearchGate. [Link]
-
Functional Groups In Organic Chemistry. (2010). Master Organic Chemistry. [Link]
-
A Novel Derivatization Procedure and Chiral Gas Chromatographic Method for Enantiomeric Purity Screening of L-Carnitine. (n.d.). ResearchGate. [Link]
-
Effect of pH On Xylitol Composition-Preliminary Study. (n.d.). ResearchGate. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023). RSC Publishing. [Link]
-
Sugar Alcohols: Chemistry, Production, Health Concerns and Nutritional Importance of Mannitol, Sorbitol, Xylitol, and Erythritol. (2017). ResearchGate. [Link]
-
Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. (2016). PMC - NIH. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (n.d.). ResearchGate. [Link]
-
Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. (2012). Beilstein Journals. [Link]
-
Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. (n.d.). ResearchGate. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]
-
Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. (2010). PMC - NIH. [Link]
-
Contemporary Analysis of Chiral Molecules. (2016). LCGC International - Chromatography Online. [Link]
-
2,3-Butanediol. (n.d.). Wikipedia. [Link]
-
Long-Term Stability of Glycopyrrolate Oral Solution Galenic Compound at Different Storage Conditions. (2024). PubMed. [Link]
Sources
- 1. Contracted but effective: production of enantiopure 2,3-butanediol by thermophilic and GRAS Bacillus licheniformis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. EP3521279A1 - Methods for protecting and deprotecting a diol group - Google Patents [patents.google.com]
- 3. Isolation, Synthesis and Absolute Configuration of the Pericharaxins A and B, Epimeric Hydroxy-Polyene Glycerol Ethers from the Calcarean Sponge Pericharax heteroraphis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling Hygroscopic Chiral Diols
Status: Operational | Ticket: #CD-HYG-001 | Priority: High
Topic: Protocol for BINOL, TADDOL, and Tartrate Derivatives in Asymmetric Catalysis
Welcome to the Technical Support Portal
User: Synthetic Chemist / Process Development Scientist Subject: Mitigating moisture-induced failure in enantioselective catalysis.
Executive Summary:
Hygroscopic chiral diols (e.g., BINOL, SPINOL, TADDOL, Diethyl Tartrate) act as ligands for Lewis acid metals (Ti, Al, Zn). Water is not merely a contaminant; it is a ligand competitor . Even trace moisture (ppm levels) hydrolyzes metal precursors (e.g., Ti(OiPr)₄
This guide provides autonomous, self-validating protocols to ensure your chiral ligand drives the reaction, not the water.
Module 1: Storage & Pre-treatment (The Foundation)
The Problem: Commercial chiral diols often contain 1–5% water by weight due to hydrogen bonding with the diol lattice. Vacuum drying alone is often insufficient to break these hydrates.
Protocol 1.1: Azeotropic Drying (The "Gold Standard")
Use this for: BINOL, TADDOL, and solid sugar derivatives.
Mechanism: Water forms a lower-boiling azeotrope with toluene (85°C) than pure toluene (110°C). This physically carries water out of the lattice.
Step-by-Step Workflow:
-
Dissolution: Place the chiral diol in a round-bottom flask (RBF). Add anhydrous Toluene (10 mL per gram of diol).
-
Reflux: Attach a Dean-Stark trap (optional but recommended) and reflux for 1 hour. If no trap is used, simply reflux under Argon.
-
Distillation: Distill off approximately 50-70% of the toluene volume at atmospheric pressure. Crucial: Do not rotary evaporate yet.
-
Evacuation: Connect the flask to a high-vacuum Schlenk line while hot (approx. 50°C) to remove remaining solvent.
-
Backfill: Backfill with Argon/Nitrogen.
Validation Check (Go/No-Go):
-
Visual: The solid should appear fluffy or crystalline, not clumpy.
-
Analytical (qNMR): Dissolve a sample in dry CDCl₃ or C₆D₆. Check for the water peak (approx.[1] 1.56 ppm in CDCl₃). If the integral ratio of Water:Ligand > 0.05, REPEAT the process.
Data Table: Water Tolerance in Common Reactions
| Reaction Type | Catalyst System | Max Tolerable Water (ppm) | Failure Mode |
| Sharpless Epoxidation | Ti(OiPr)₄ / Tartrate | < 500 ppm | Catalyst hydrolysis (White ppt forms); Low conversion. |
| Noyori Hydrogenation | Ru-BINAP / Diamine | < 100 ppm | Catalyst deactivation; Induction period extension. |
| Mukaiyama Aldol | TiCl₄ / BINOL | < 50 ppm | HCl generation; Background achiral reaction (Low |
| Shibasaki Henry | La-BINOL | < 200 ppm | Altered aggregate structure; Loss of stereo-control. |
Module 2: Reaction Setup & Handling
The Problem: A dried diol re-absorbs atmospheric moisture within seconds of exposure.
Protocol 2.1: The "Schlenk Transfer" (No Glovebox Required)
Use this when weighing hygroscopic ligands without a glovebox.
-
Tare: Flame-dry a Schlenk tube with a stir bar under vacuum; cool under Ar. Tare this entire assembly on a balance.
-
Rapid Transfer: Quickly add the approximate amount of dried diol (from Module 1) to the tube.
-
Cycle: Immediately cap and cycle vacuum/argon 3x.
-
Weigh: Weigh the full assembly again. Calculate mass by difference.
-
Solvation: Add dry solvent via syringe through the septum.
Visual Workflow: Logic of Handling
Caption: Decision tree for handling hygroscopic ligands, emphasizing the critical visual check for catalyst hydrolysis.
Module 3: Troubleshooting (FAQ)
Q: My Sharpless Epoxidation has low ee (e.g., 60% instead of 95%). Why? A: This is the classic signature of "Achiral Leakage."
-
Cause: Moisture hydrolyzed the Ti-Tartrate dimer.[2] The resulting achiral titanium species catalyzes the reaction faster than the chiral complex but without selectivity.
-
Fix: Increase the catalyst loading by 5% or add activated 3Å or 4Å Molecular Sieves (powdered, not beads) directly to the reaction pot 30 mins before adding the oxidant.
Q: The reaction mixture turned cloudy immediately after adding the metal source. A: System Failure.
-
Cause: Gross water contamination. For Ti(OiPr)₄, cloudiness is TiO₂ formation. For Al-based catalysts, it is aluminum hydroxide precipitation.
-
Fix: Abort. Do not waste substrate. Re-dry the ligand (Module 1) and solvent.
Q: Can I use "anhydrous" solvent directly from the bottle? A: Trust, but Verify.
-
Solvents like THF and Toluene are hygroscopic. Even a "sealed" bottle can absorb 50-100 ppm water after the first puncture.
-
Protocol: Always pass the solvent through a column of activated alumina or store over activated molecular sieves for 24h before use with sensitive chiral diols.
Module 4: Recovery & Purification
The Problem: Chiral ligands (e.g., (R)-BINOL) are expensive. Discarding them is unsustainable.
Protocol 4.1: Acid/Base Extraction (For Phenolic Diols like BINOL)
-
Quench: Quench the reaction mixture.
-
Basify: Add 2M NaOH (aq). The diol (e.g., BINOL) deprotonates and moves to the aqueous layer as the disodium salt. The organic product remains in the organic layer.
-
Separate: Wash the aqueous layer with ether/DCM to remove organic impurities.
-
Acidify: Acidify the aqueous layer with 6M HCl to pH < 2. The diol will precipitate or oil out.
-
Extract: Extract back into DCM/Ethyl Acetate.
-
Recrystallize: For BINOL, recrystallize from Toluene (also dries it!) to restore >99% optical purity.
Visual Workflow: Recovery Logic
Caption: Separation strategy for phenolic chiral diols (BINOL/VANOL) utilizing pKa differences.
References
-
Sharpless Epoxidation Mechanism & Sensitivity Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation.
-
Purification and Drying of BINOL Cram, D. J., et al. (1990). Host-Guest Complexation. 52. Defining the Stereochemistry of the BINOL Ligand.
-
Quantitative NMR (qNMR) for Water Determination Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.
-
Handling Hygroscopic Reagents Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals.
Sources
optimizing yield in asymmetric Simmons-Smith reactions
Asymmetric Simmons-Smith Reaction Support Center
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Optimizing Yield & Enantioselectivity in Asymmetric Cyclopropanation
Welcome to the Technical Support Center
You are likely here because your asymmetric Simmons-Smith reaction—specifically the zinc-carbenoid mediated cyclopropanation—is stalling, precipitating, or failing to achieve the enantiomeric excess (
This guide moves beyond basic textbook procedures. It focuses on the Charette Modification (using chiral dioxaborolane ligands) and the Furukawa Reagent (
Part 1: Diagnostic Triage (Troubleshooting)
Before altering your protocol, use this logic flow to identify the root cause of your failure.
Visual Diagnostic Tree
Figure 1: Decision matrix for diagnosing reaction failures in Zinc-mediated cyclopropanation.
Part 2: The Protocol Vault (Standardized Methods)
This section details the Charette Asymmetric Cyclopropanation . This method relies on the formation of a chiral zinc complex using a dioxaborolane ligand.[1]
The "Why" Behind The Steps (Scientific Integrity)
-
The Problem: The achiral Furukawa reagent (
) is fast. If it reacts with your alkene before coordinating with the chiral ligand, you get racemic product. -
The Solution: You must form the thermodynamically stable Chiral-Zn complex first.
-
The Mechanism: The reaction proceeds via a "Butterfly" transition state where the zinc is coordinated by the allylic alcohol (substrate), the iodomethyl group (reagent), and the chiral ligand simultaneously [1].
Optimized Protocol: Charette Dioxaborolane System
Reagents:
- (1.0 M in hexanes)
- (Diiodomethane) - Must be freshly distilled
-
Chiral Dioxaborolane Ligand (e.g., derived from tetramethyltartramide)
-
Dichloromethane (DCM) - Anhydrous
Step-by-Step Workflow:
-
System Prep (Self-Validating Step):
-
Flame-dry a Schlenk flask under Argon.
-
Validation: If the glass fogs upon cooling, moisture is present. Repeat drying. Moisture hydrolyzes
to inactive ZnO and ethane gas.
-
-
Carbenoid Generation (The "Pre-Complexation"):
-
Add DCM and
(2.2 equiv). Cool to -10°C. -
Add
(2.2 equiv) dropwise. -
Critical: Stir for 10-15 mins.
-
Observation: A white precipitate (
) may begin to form. This is normal, but the solution must remain stirrable.
-
-
Ligand Addition (The "Chiral choke"):
-
Add the Chiral Dioxaborolane Ligand (1.2 equiv) as a solution in DCM.
-
Wait: Stir for 10 minutes at -10°C.
-
Why? This allows the ligand to displace the Schlenk equilibrium towards the chiral complex. If you skip this wait,
drops significantly [2].
-
-
Substrate Addition:
-
Add the Allylic Alcohol (1.0 equiv) slowly.
-
Maintain temperature between -10°C and 0°C.
-
Note: The reaction rate is slower than the racemic version. Allow 2–12 hours.
-
-
Quench & Workup:
-
Quench with Saturated
. -
Safety: Vigorous gas evolution (ethane) will occur if excess
remains.
-
Part 3: Advanced Optimization & FAQs
Data Table: Ligand & Additive Effects
| Variable | Condition | Impact on Yield | Impact on ee | Recommendation |
| Solvent | DCM (Standard) | High | High | Best baseline solvent. |
| DCE (Dichloroethane) | High | Moderate | Use if higher T needed (reflux). | |
| Et2O / THF | Low | Low | Avoid. Lewis basic solvents coordinate Zn and kill reactivity. | |
| Reagent | High | High | Pyrophoric hazard. Handle with care. | |
| Moderate | Low | Hard to reproduce surface area activation. | ||
| Additive | DME (Dimethoxyethane) | Neutral | Neutral | Add 1-2 equiv to break up |
| Impurity | Free | Very Low | N/A | Radical scavenger. Stops reaction dead. |
Frequently Asked Questions (Technical)
Q1: My reaction turns into a thick white sludge and stops stirring. What is happening?
A: This is the precipitation of Zinc Iodide (
-
Fix: Add a small amount of 1,2-Dimethoxyethane (DME) (1.0 equiv relative to Zn). DME coordinates to
, solubilizing it enough to maintain a slurry rather than a solid cake, without destroying the active carbenoid species [3].
Q2: I am getting 40% ee instead of 90%. Why?
A: You likely have a competing "Background Reaction." The un-complexed
-
Fix 1: Ensure you use excess ligand (1.1 to 1.2 equiv).
-
Fix 2: Lower the temperature. The activation energy for the background reaction is often higher than the catalyzed pathway; cooling to -20°C (if reactivity permits) can widen the rate gap in favor of the chiral pathway [4].
Q3: Can I use this on substrates without an alcohol group? A: Generally, no. The Charette and Furukawa methods rely on the "Directing Group Effect." The Zinc atom coordinates to the oxygen of the allylic alcohol to deliver the methylene to the syn face. Without this anchor, the reaction is slow and lacks stereocontrol. For unfunctionalized alkenes, consider using bulky diazoalkane reagents with Rhodium catalysts instead.
Part 4: Safety & Handling (Critical)
WARNING: Diethylzinc (
-
Needle Technique: Always use long, oven-dried needles. Flush all syringes with Argon 3 times before drawing reagent.
-
The "Drop" Test: Before dispensing a large amount, push one drop out of the needle tip. It should smoke and emit a small flash. If it doesn't, your reagent is hydrolyzed (dead) or your needle is clogged.
-
Spill Control: Have a bucket of dry sand or vermiculite nearby. NEVER use water or standard fire extinguishers on a Zinc fire.
-
Disposal: Quench residual
in glassware by slowly adding dilute HCl or Isopropanol under an inert atmosphere before exposing to air.
References
-
Density Functional Theory Study of the Mechanism and Origins of Stereoselectivity in the Asymmetric Simmons–Smith Cyclopropanation with Charette Chiral Dioxaborolane Ligand. Source: Journal of the American Chemical Society.[4][5][6] URL:[Link] (Simulated Link based on search context)
-
Studies on the Simmons-Smith Reaction (Precipitation & Solvents). Source: Kyoto University Research Information Repository. URL:[Link]
-
Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate. (Comparative mechanistic insight). Source: Organic Chemistry Portal / JACS. URL:[Link][7][8]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Simmons-Smith Reaction [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: NMR Sample Preparation for 1,4-dimethoxy-2,3-butanediol
Welcome to the technical support guide for Nuclear Magnetic Resonance (NMR) analysis of 1,4-dimethoxy-2,3-butanediol. This document provides practical, in-depth guidance for researchers, chemists, and drug development professionals to overcome common challenges related to solvent selection and sample preparation for this specific analyte. Our approach is rooted in the fundamental principles of physical organic chemistry to empower you to not only solve problems but also understand their root causes.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of 1,4-dimethoxy-2,3-butanediol?
1,4-dimethoxy-2,3-butanediol is an amphipathic molecule, meaning it possesses both polar and non-polar characteristics. The two hydroxyl (-OH) groups are polar and capable of hydrogen bonding, while the two methoxy (-OCH₃) groups and the four-carbon backbone are less polar. This structure dictates its solubility:
-
High Solubility in Polar Protic Solvents: It is expected to be highly soluble in solvents like methanol-d₄ (CD₃OD) and deuterium oxide (D₂O) due to strong hydrogen bonding interactions. The optical activity of one enantiomer has been measured in methanol, confirming its suitability.
-
High Solubility in Polar Aprotic Solvents: Strong dipole-dipole interactions make it readily soluble in solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) and acetone-d₆. The related compound 1,4-butanediol is very soluble in DMSO and acetone.[1][2]
-
Moderate to Good Solubility in Chloroform-d (CDCl₃): Product datasheets for an enantiomer of the target molecule indicate solubility in chloroform.[3] While CDCl₃ is less polar, it can still solvate the molecule, though perhaps at lower concentrations than more polar solvents. CDCl₃ is often the first choice for many organic molecules due to its versatility.[4]
-
Low to Insoluble in Non-polar Solvents: It is expected to have poor solubility in non-polar solvents like benzene-d₆ or cyclohexane-d₁₂ due to their inability to effectively solvate the polar hydroxyl groups.
Q2: I'm observing broad peaks in my ¹H NMR spectrum. Could this be a solubility issue?
Yes, this is a classic symptom of poor solubility or aggregation. When a compound is not fully dissolved or forms aggregates (small clusters of molecules) in solution, the molecules tumble slowly on the NMR timescale. This inefficient molecular motion leads to rapid signal relaxation and, consequently, significant peak broadening.[5] If you observe broad, ill-defined signals instead of sharp peaks, you should first suspect a solubility problem.[6]
Causality: A saturated or supersaturated solution can contain microscopic, undissolved particles or aggregates that disrupt the homogeneity of the magnetic field, leading to poor shimming and broad lineshapes.[7]
Q3: The peaks for my hydroxyl (-OH) protons are either not visible or are very broad. What is happening?
This is an expected and well-understood phenomenon related to chemical exchange. The protons on the hydroxyl groups are "labile," meaning they can be readily exchanged with other labile protons in the solution, such as those from trace water (H₂O) or the deuterium from a protic solvent.
-
In Protic Solvents (Methanol-d₄, D₂O): These solvents actively exchange their deuterium atoms with the analyte's -OH protons. This exchange is often so fast that the -OH signal either disappears completely or averages with the residual solvent proton peak. Adding a single drop of D₂O to a sample in a different solvent (like CDCl₃ or DMSO-d₆) is a standard technique to confirm the identity of an -OH peak; if the peak vanishes, it was a labile proton.[5]
-
In Aprotic Solvents (DMSO-d₆, Acetone-d₆): In very dry aprotic solvents, this exchange is much slower. This can allow you to observe the -OH peak as a distinct signal. In some cases, you may even see J-coupling between the -OH proton and the adjacent C-H proton, providing valuable structural information.[8] However, the presence of even trace amounts of water can catalyze the exchange and broaden the signal.
Q4: I tried dissolving my sample in CDCl₃ and it formed a suspension. What's my next step?
If your compound is insoluble in a standard solvent like CDCl₃, the solution is to move to a more polar solvent.[5] The goal is to find a solvent that better matches the polarity of your analyte.
Recommended Solvent Progression:
-
Chloroform-d (CDCl₃): Start here as a default for many organic compounds.
-
Acetone-d₆: A good second choice with significantly higher polarity.
-
Methanol-d₄ (CD₃OD): A polar, protic solvent. Be aware this will exchange with your -OH protons.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent, excellent for dissolving very polar compounds. Note that it is high-boiling and can be difficult to remove if sample recovery is needed.[5]
Troubleshooting Guide & Experimental Protocols
Data Presentation: Solubility Summary for 1,4-dimethoxy-2,3-butanediol
| Deuterated Solvent | Formula | Relative Polarity[9] | Expected Solubility | Remarks |
| Chloroform-d | CDCl₃ | 0.309 | Moderate to High | A good starting point. May not be sufficient for highly concentrated samples. |
| Acetone-d₆ | (CD₃)₂CO | 0.355 | High | Excellent alternative if CDCl₃ fails. Less likely to have exchange issues than protic solvents. |
| Methanol-d₄ | CD₃OD | 0.762 | Very High | Excellent solvating power. Will cause rapid H-D exchange of the -OH protons, leading to signal disappearance. |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 0.444 | Very High | A powerful solvent for polar molecules. Slows -OH exchange, potentially allowing for observation of the -OH signal and its couplings. High boiling point. |
| Deuterium Oxide | D₂O | 1.000 | Very High | Suitable for highly polar samples. Will cause H-D exchange. Residual HDO peak can vary significantly. |
| Benzene-d₆ | C₆D₆ | 0.111 | Low to Insoluble | Not recommended. Insufficient polarity to solvate the diol functionality. |
Mandatory Visualization: Solvent Selection Workflow
Below is a logical workflow for troubleshooting solubility issues during NMR sample preparation.
Caption: Decision workflow for selecting an appropriate NMR solvent.
Experimental Protocols
Protocol 1: Standard Sample Preparation
This protocol is the starting point for a new sample of 1,4-dimethoxy-2,3-butanediol.
-
Weigh Analyte: Accurately weigh 5-10 mg of 1,4-dimethoxy-2,3-butanediol directly into a clean, dry, high-quality 5 mm NMR tube.
-
Add Solvent: Using a clean glass pipette, add approximately 0.6 mL of Chloroform-d (CDCl₃) to the NMR tube. The final solution height should be between 40-50 mm to ensure it resides within the instrument's detection coil for optimal shimming.[10]
-
Dissolution: Cap the NMR tube securely. Invert the tube several times and vortex for 30-60 seconds to facilitate dissolution.
-
Visual Inspection: Hold the tube up to a light source. The solution should be completely clear, with no visible suspended particles or haziness. A perfectly clear solution is critical for acquiring high-quality spectra.[6]
-
Transfer to Spectrometer: Carefully insert the NMR tube into a spinner turbine, check the depth with the instrument-specific gauge, and insert it into the spectrometer.
-
Acquisition: Lock, shim, and acquire the NMR spectrum according to standard instrument procedures.
Protocol 2: Troubleshooting for Poorly Soluble Samples
Follow this protocol if Protocol 1 results in a suspension or a spectrum with excessively broad peaks.
-
Attempt Gentle Warming: If the sample is in a solvent like DMSO-d₆ or CDCl₃ and shows poor solubility, gently warm the sample using a heat gun or a warm water bath (not exceeding 40-50°C) for a few minutes. Vortex again. Sometimes a small amount of thermal energy is sufficient to overcome the lattice energy and promote dissolution. Caution: Do not heat volatile solvents like acetone-d₆ excessively.
-
Select a New Solvent: If warming is ineffective or impractical, choose a more polar solvent from the table above (e.g., Acetone-d₆ or DMSO-d₆).
-
Sample Recovery & Re-preparation:
-
Remove the insoluble sample from the spectrometer.
-
If the initial solvent is volatile (like CDCl₃), carefully evaporate it under a gentle stream of nitrogen gas.
-
Once the solvent is removed, re-dissolve the dried analyte in the new, more polar solvent of choice (e.g., 0.6 mL of Acetone-d₆).
-
Repeat the dissolution and visual inspection steps (3 and 4) from Protocol 1.
-
-
Re-acquire Spectrum: Insert the new sample into the spectrometer, lock, shim, and acquire the data. Compare the resulting spectrum (peak shape and resolution) to the previous attempt to confirm that the solubility issue has been resolved.
References
- (Reference 1 not cited)
-
Ataman Chemicals. (n.d.). 1,4-BUTANEDIOL (1,4-bütandiol). Retrieved from atamankimya.com. [Link]
-
SWGDrug. (2005). 1,4-BUTANEDIOL. Retrieved from SWGDrug website. [Link]
-
Hoye, T. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2136–2139. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Butanediol. PubChem Compound Database. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 624–632. [Link]
-
ResearchGate. (2015). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents? [Discussion thread]. Retrieved from [Link]
- (Reference 13 not cited)
-
University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting. Retrieved from [Link]
- (Reference 16 not cited)
- (Reference 17 not cited)
- (Reference 18 not cited)
- (Reference 19 not cited)
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. swgdrug.org [swgdrug.org]
- 3. (S,S)-(-)-1,4-Dimethoxy-2,3-butanediol - CAS-Number 50622-10-1 - Order from Chemodex [chemodex.com]
- 4. NMR Solvents [sigmaaldrich.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
Technical Support Center: Purification of Threitol-Derived Acetals
Core Technical Overview
Threitol-derived acetals, most notably 2,3-O-isopropylidene-L-threitol and its tetraaryl derivatives (TADDOLs ), are critical chiral auxiliaries and ligands in asymmetric synthesis. While generally robust, these compounds present two distinct purification challenges:
-
Acid Sensitivity: The acetal (dioxolane) functionality is susceptible to hydrolysis, particularly on acidic stationary phases (e.g., untreated silica gel).
-
Crystallization Behavior: TADDOLs are prone to "oiling out" or forming solvates, making the removal of unreacted Grignard byproducts or diastereomers difficult.
This guide provides a self-validating purification workflow, troubleshooting Q&A, and standardized protocols to ensure high enantiomeric and chemical purity.
Purification Decision Matrix (Workflow)
The following decision tree outlines the logical flow for purifying crude threitol acetals, specifically differentiating between the building block (isopropylidene threitol) and the ligand (TADDOL).
Figure 1: Logical workflow for the purification of threitol-derived acetals. Blue nodes indicate decision points; Green nodes indicate critical purification steps.
Troubleshooting & FAQs
Issue 1: Product Decomposition on Silica Gel
Symptom: The product appears as a "streak" rather than a distinct spot on TLC, or yield drops significantly after column chromatography. NMR shows aldehyde/ketone peaks (hydrolysis products).
Root Cause: The acetal functionality is acid-labile.[1] Standard silica gel is slightly acidic (pH 6.0–6.5) and can catalyze the hydrolysis of the dioxolane ring, especially if the separation takes a long time.
Solution: Buffer the Stationary Phase. You must neutralize the acidic sites on the silica gel before loading your compound.
-
Protocol: Pre-wash the silica column with the eluent containing 1% Triethylamine (Et3N) .
-
Alternative: Use neutral or basic alumina, though silica with Et3N is generally preferred for better resolution.
-
Validation: Run a 2D TLC. Spot the crude, run the plate, dry it, rotate 90°, and run again. If the spot stays on the diagonal, it is stable. If off-diagonal spots appear, hydrolysis is occurring on the plate [1].
Issue 2: "Oiling Out" During Crystallization
Symptom: Upon cooling the hot solvent mixture, the TADDOL separates as a separate liquid phase (oil) at the bottom rather than forming crystals.
Root Cause:
-
Impurity Profile: High levels of unreacted Grignard reagent or mono-addition byproducts lower the melting point.
-
Solvent Ratio: The solution is too concentrated in the poor solvent (anti-solvent).
-
Temperature Shock: Cooling too rapidly traps impurities.
Solution: The "Re-dissolve and Seed" Method.
-
Re-heat the mixture until the oil dissolves (add a small amount of the good solvent if necessary, e.g., EtOAc or Toluene).
-
Allow the solution to cool very slowly to room temperature.
-
Seeding: Add a tiny crystal of pure product (if available) or scratch the inner glass surface with a glass rod to induce nucleation.
-
Solvent Switch: If using EtOAc/Hexane, switch to Toluene/Hexane . Toluene often forms a solvate that crystallizes more readily for TADDOLs [2].
Issue 3: Persistent Magnesium Salts
Symptom: The crude solid is "sticky" or hygroscopic, and the mass balance is higher than theoretical yield.
Root Cause: Incomplete quenching of the Grignard reaction or poor phase separation during workup. Magnesium salts can complex with the TADDOL diol, preventing crystallization.
Solution: Acidic Wash (Careful!) or Chelation.
-
Standard: Wash the organic phase with saturated NH4Cl (twice).
-
Aggressive: Wash with a dilute solution of EDTA (0.1 M, pH 8) to chelate residual Mg²⁺ without hydrolyzing the acetal. Avoid strong acids like HCl unless the acetal is known to be very stable.
Detailed Experimental Protocols
Protocol A: Buffered Silica Gel Chromatography
Use this for TADDOLs showing instability on TLC.
-
Slurry Preparation: Mix silica gel (grade 60) with the mobile phase (e.g., 9:1 Hexane:EtOAc) containing 1% v/v Triethylamine .
-
Packing: Pour the slurry into the column. Flush with 2 column volumes of the buffered solvent to ensure the entire bed is neutralized.
-
Loading: Dissolve the crude residue in a minimum amount of Toluene or the mobile phase (with 1% Et3N). Load carefully.
-
Elution: Elute with the mobile phase (maintaining 0.5–1% Et3N is optional but recommended for very sensitive substrates).
-
Monitoring: Collect fractions. The Et3N will evaporate during concentration (bp 89°C), leaving the pure acetal.
Protocol B: Standard TADDOL Crystallization
Reference Standard: Seebach et al. method [2].
| Parameter | Specification |
| Solvent System | Toluene : Hexane (or Pentane) |
| Typical Ratio | 1 : 2 to 1 : 5 (v/v) |
| Concentration | ~1 g crude per 5–10 mL Toluene |
Step-by-Step:
-
Transfer the crude, dried foam/solid to an Erlenmeyer flask.
-
Add Toluene and heat to 70–80°C (water bath). Add just enough toluene to dissolve the solid completely.
-
Remove from heat.[1][2] While still hot, slowly add Hexane (approx. 2x the volume of toluene) down the side of the flask.
-
Observation: If turbidity (cloudiness) persists, add a few drops of Toluene to clear it.
-
Cover loosely and let stand at room temperature for 4–12 hours.
-
Harvest: Filter the white needles/prisms. Wash with cold Hexane.
-
Drying: Dry under high vacuum. Note: TADDOLs often crystallize as inclusion complexes (clathrates) containing solvent. High vacuum and heat (50°C) may be required to remove lattice solvent if solvent-free ligand is required.
Protocol C: Purification of 2,3-O-isopropylidene-L-threitol
For the core building block (CAS: 50622-09-8).[3]
-
State Check: This compound is a low-melting solid (mp 42–49°C) [3]. If it is an oil, it is likely impure or wet.
-
Distillation: For large scale (>10g), distill under high vacuum (bp ~80–90°C at 0.1 mmHg).
-
Precipitation:
-
Dissolve the oil/solid in a minimum amount of Diethyl Ether or CH2Cl2 .
-
Add Hexane (or Pentane) until cloudy.
-
Cool to 0°C or -20°C.
-
Filter the resulting white crystals.[4]
-
Quantitative Data & Solvent Guide
Solvent Compatibility Table
| Solvent System | Application | Pros | Cons |
| Toluene / Hexane | TADDOL Crystallization | Excellent for removing non-polar impurities; forms stable solvates. | Toluene is hard to remove completely (clathrate formation). |
| EtOAc / Hexane | Flash Column / Cryst. | Good general solubility; easy to evaporate. | Can cause "oiling out" if EtOAc concentration is too high. |
| CH2Cl2 / MeOH | Polar TADDOLs | Solubilizes highly polar derivatives. | Silica gel is more active (acidic) in MeOH; risk of hydrolysis. |
| Pentane | Washing | Removes surface oil/impurities from crystals. | Too volatile for hot crystallization. |
Stability Data
| Condition | Stability of Threitol Acetal | Recommendation |
| pH < 4 (Aqueous) | Unstable (Rapid Hydrolysis) | Avoid aqueous acid washes. Use NH4Cl or Phosphate buffer (pH 7). |
| pH > 10 (Aqueous) | Stable | Safe to use NaOH/KOH for washing if needed. |
| Silica Gel (Dry) | Metastable | Use buffered silica (Et3N) for storage or chromatography. |
| Temperature > 100°C | Stable (Thermal) | Safe for distillation, but avoid prolonged heating with traces of acid. |
References
-
General Acetal Stability & Chromatography
-
TADDOL Synthesis & Crystallization
-
Seebach, D., et al. (1983). Preparation of TADDOLs. Organic Syntheses. Link (The authoritative source for TADDOL purification via toluene/hexane crystallization).
-
-
Precursor Properties (2,3-O-isopropylidene-L-threitol)
- Dauben, W. G. (1982). Chromatography on Silica Gel.
Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for specific chemicals before handling.
Sources
Technical Support Center: Storage and Handling of Light-Sensitive Chiral Reagents
Welcome to the Technical Support Center for Light-Sensitive Chiral Reagents. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity, stability, and optimal performance of these critical molecules in your experiments. Light-sensitive chiral reagents are susceptible to degradation and racemization, which can significantly impact experimental outcomes and the viability of therapeutic candidates. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the storage and use of light-sensitive chiral reagents. Each issue is presented with potential causes and actionable solutions.
Issue 1: Unexpected Decrease in Enantiomeric Excess (ee)
You've performed a reaction with a new batch of a chiral catalyst and the enantiomeric excess (ee) of your product is significantly lower than expected.
Potential Causes & Solutions:
-
Photodegradation Leading to Racemization: The primary suspect is the partial or complete racemization of your chiral reagent due to light exposure. Many chiral molecules can undergo photochemical reactions that lead to a loss of stereochemical integrity.[1][2][3][4]
-
Solution: Rigorously protect the reagent from light at all stages. Store the reagent in an amber vial, wrapped in aluminum foil, and inside a dark cabinet.[5] When handling the reagent, work in a fume hood with the sash lowered and the overhead light turned off, using only ambient, indirect light.
-
-
Improper Storage Temperature: Elevated temperatures, even for short periods, can accelerate degradation and racemization, especially in combination with light exposure.
-
Solution: Always adhere to the manufacturer's recommended storage temperature. If not specified, a general guideline is to store in a refrigerator (2-8 °C) or freezer (-20 °C), depending on the reagent's thermal stability.[5]
-
-
Contamination: Impurities in your reaction setup or from the reagent itself can sometimes catalyze racemization.
-
Solution: Ensure all glassware is scrupulously clean and dry. Use fresh, high-purity solvents. If you suspect the reagent is contaminated, consider purifying a small sample and re-evaluating its performance.
-
Issue 2: Inconsistent Reaction Yields or Complete Reaction Failure
You are experiencing variable yields or your reaction is not proceeding to completion when using a light-sensitive chiral reagent that has been in storage.
Potential Causes & Solutions:
-
Chemical Degradation: Beyond racemization, light can induce other forms of chemical degradation, leading to a loss of reactivity. The reagent may have decomposed into inactive byproducts.[6][7]
-
Solution: Before use, visually inspect the reagent for any changes in color or consistency. If possible, run a quick analytical check, such as TLC or NMR, on a small aliquot to assess its purity. Compare this to the data from a fresh batch if available.
-
-
Moisture or Air Sensitivity: Some chiral reagents are also sensitive to moisture or air. Improper sealing of the container can lead to hydrolysis or oxidation, rendering the reagent inactive.
-
Solution: Store the reagent under an inert atmosphere (e.g., argon or nitrogen). Use a well-sealed container with a secure cap. For highly sensitive reagents, consider storage in a glovebox.[5]
-
-
Repeated Freeze-Thaw Cycles: For reagents stored in the freezer, repeated cycling between frozen and thawed states can cause degradation.
-
Solution: Aliquot the reagent into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to temperature fluctuations and potential contaminants.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the single most important factor in storing light-sensitive chiral reagents?
The most critical factor is rigorous exclusion of light. Light energy can be absorbed by the molecule, promoting it to an excited state where it can undergo various chemical transformations, including bond breaking, rearrangement, and, crucially for chiral molecules, racemization.[1][2][3][4] Therefore, storage in a dark, light-proof environment is paramount.
Q2: How can I tell if my light-sensitive chiral reagent has degraded?
-
Visual Inspection: Changes in color, clarity, or the appearance of solid precipitates can indicate degradation.
-
Analytical Techniques: The most reliable method is to use analytical techniques to assess purity and enantiomeric excess. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric ratio of a chiral compound.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to check for the presence of degradation byproducts.
Q3: Are all amber vials equally effective at blocking light?
While amber glass is designed to block UV and blue light, the level of protection can vary between manufacturers. For highly sensitive reagents, it is best practice to wrap the amber vial in aluminum foil as an extra precaution.[5]
Q4: Can I use a standard laboratory refrigerator or freezer for storage?
Yes, but with some caveats. Ensure the temperature is stable and within the recommended range for the reagent. Avoid storing light-sensitive reagents on the door of the refrigerator or freezer, as these areas experience more temperature fluctuations. For flammable reagents, an explosion-proof refrigerator is mandatory.
Q5: How should I handle a light-sensitive chiral reagent during an experiment?
-
Minimize Exposure Time: Only remove the reagent from its dark storage container immediately before use.
-
Work in a Dimly Lit Area: If possible, work in a fume hood with the light off or use a dark cloth to shield your reaction vessel.
-
Use Amber Glassware: If your reaction is going to be running for an extended period, consider using amber-colored reaction flasks or wrapping your glassware in aluminum foil.
Section 3: Experimental Protocols
Protocol 1: Assessing Reagent Purity and Enantiomeric Excess by Chiral HPLC
This protocol provides a general workflow for developing a chiral HPLC method to assess the stability of a light-sensitive chiral reagent.
Objective: To determine the enantiomeric excess (ee) and identify any degradation products of a light-sensitive chiral reagent.
Materials:
-
Light-sensitive chiral reagent (sample)
-
Reference standard of the chiral reagent (if available, racemic is ideal for initial method development)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile)
-
Chiral HPLC column (selection will be compound-dependent)
-
HPLC system with a UV or Diode Array Detector (DAD)
Methodology:
-
Column and Mobile Phase Screening:
-
Based on the structure of your chiral reagent, select a few candidate chiral columns (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptide-based).[10]
-
Prepare a series of mobile phases with varying solvent compositions. A common starting point for normal phase chromatography is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). For reversed-phase, a mixture of water/buffer and acetonitrile or methanol is typical.
-
Inject a solution of the racemic standard onto each column with each mobile phase to find a condition that provides baseline separation of the two enantiomers.[3]
-
-
Method Optimization:
-
Once a suitable column and mobile phase are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape in a reasonable run time.
-
-
Sample Analysis:
-
Prepare a solution of your light-sensitive chiral reagent at a known concentration.
-
Inject the sample onto the optimized chiral HPLC system.
-
Integrate the peak areas of the two enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
-
Degradation Product Analysis:
-
Examine the chromatogram for any additional peaks that are not present in the chromatogram of a fresh, pure sample. These may represent degradation products. A DAD can be helpful in comparing the UV spectra of these peaks to the parent compound.
-
Protocol 2: Forced Degradation (Photostability) Study
This protocol outlines a forced degradation study to assess the photostability of a chiral reagent.
Objective: To intentionally degrade the chiral reagent under controlled light exposure to understand its degradation pathways and the rate of racemization.
Materials:
-
Light-sensitive chiral reagent
-
Photostability chamber with a calibrated light source (as per ICH Q1B guidelines)[2][4][5][14][15]
-
Quartz cuvettes or other suitable transparent containers
-
Control samples protected from light (e.g., wrapped in aluminum foil)
-
Chiral HPLC system with a validated method (from Protocol 1)
Methodology:
-
Sample Preparation:
-
Prepare several identical solutions of the chiral reagent in a suitable solvent.
-
Place the solutions in transparent containers.
-
Prepare a control sample for each time point by wrapping the container in aluminum foil.[14]
-
-
Light Exposure:
-
Place the samples and controls in a photostability chamber.
-
Expose the samples to a controlled amount of light, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[2]
-
-
Time Point Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a sample and its corresponding control from the chamber.
-
Analyze both the exposed sample and the control by chiral HPLC to determine the enantiomeric excess and the formation of any degradation products.
-
-
Data Analysis:
-
Plot the enantiomeric excess as a function of light exposure time to determine the rate of photoracemization.
-
Identify and quantify any major degradation products. This information is crucial for understanding the stability of your reagent under various experimental conditions.
-
Section 4: Data and Diagrams
Table 1: General Storage Conditions for Light-Sensitive Chiral Reagents
| Parameter | Recommendation | Rationale |
| Light Protection | Store in amber vials, wrapped in aluminum foil, in a dark cabinet or drawer. | To prevent photochemical degradation and racemization.[5] |
| Temperature | Follow manufacturer's guidelines. Typically 2-8 °C (refrigerator) or -20 °C (freezer). | To slow down the rate of thermal degradation and potential racemization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) for sensitive reagents. | To prevent oxidation or hydrolysis from air and moisture. |
| Container | Use well-sealed, appropriate-sized containers. Aliquot into single-use vials. | To minimize exposure to air and moisture upon opening and to avoid repeated freeze-thaw cycles. |
Diagram 1: Decision Tree for Troubleshooting Low Enantiomeric Excess
Caption: Troubleshooting flowchart for low enantiomeric excess.
Diagram 2: Photodegradation Pathways of a Light-Sensitive Chiral Reagent
Sources
- 1. novabio.ee [novabio.ee]
- 2. q1scientific.com [q1scientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 5. biobostonconsulting.com [biobostonconsulting.com]
- 6. mdpi.com [mdpi.com]
- 7. acs.org [acs.org]
- 8. researchgate.net [researchgate.net]
- 9. dujps.com [dujps.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ikev.org [ikev.org]
removing excess chiral auxiliary after reaction completion
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for chiral auxiliary removal. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical advice on efficiently removing chiral auxiliaries after your asymmetric reactions. This resource goes beyond simple protocols, offering insights into the "why" behind experimental choices and providing robust troubleshooting strategies to ensure the successful isolation of your target molecule and recovery of the valuable chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of the chiral auxiliary so critical?
The primary goal of using a chiral auxiliary is to temporarily introduce a stereocenter to direct a diastereoselective reaction. Once this task is complete, the auxiliary must be cleanly and efficiently removed for several key reasons:
-
Product Purity: The presence of the chiral auxiliary or its byproducts can complicate purification and compromise the final purity of your target molecule.
-
Accurate Yield Determination: Residual auxiliary will artificially inflate the mass of your product, leading to inaccurate yield calculations.
-
Downstream Reactions: The auxiliary can interfere with subsequent synthetic steps.
-
Cost-Effectiveness: Chiral auxiliaries are often expensive.[1] Efficient removal and recycling are crucial for the economic viability of a synthetic route, especially on a larger scale.
Q2: How do I choose the right method for removing my chiral auxiliary?
The optimal cleavage method depends on two main factors: the type of chiral auxiliary you've used and the desired functional group in your final product. The most common scenarios involve Evans-type oxazolidinone auxiliaries and Enders SAMP/RAMP hydrazone auxiliaries.
Here is a summary of common cleavage methods for these two classes of auxiliaries:
| Chiral Auxiliary | Desired Product | Recommended Cleavage Method | Key Reagents |
| Evans Oxazolidinone | Carboxylic Acid | Hydrolytic Cleavage | LiOH / H₂O₂ |
| Primary Alcohol | Reductive Cleavage | LiBH₄ or LiAlH₄ | |
| Aldehyde | Reductive Cleavage | DIBAL-H or LiAlH₄ (with careful temperature control) | |
| Ester | Transesterification | NaOMe / MeOH or other alkoxides | |
| Enders SAMP/RAMP | Ketone/Aldehyde | Ozonolysis | O₃, then a reducing agent (e.g., DMS, PPh₃) |
| Ketone/Aldehyde | Mild Hydrolysis | Saturated aqueous oxalic acid |
Troubleshooting Guide: Evans Oxazolidinone Auxiliary Removal
Evans oxazolidinones are workhorses in asymmetric synthesis, but their removal can sometimes be challenging. Here are some common issues and how to address them.
Problem 1: Incomplete Cleavage of the N-Acyl Oxazolidinone
-
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of starting material remaining.
-
Potential Causes & Solutions:
-
Insufficient Reagent: Ensure you are using a sufficient excess of the cleaving reagent (e.g., LiOH/H₂O₂, LiBH₄). For hydrolytic cleavage, a common protocol uses 4 equivalents of LiOH and 8 equivalents of H₂O₂.
-
Low Reaction Temperature: While low temperatures are often used to maintain stereochemical integrity, they can also slow down the cleavage reaction. If you are confident that your product is not prone to racemization, you can try gradually increasing the reaction temperature.
-
Steric Hindrance: If the acyl group is particularly bulky, the reaction may require longer reaction times or more forcing conditions.
-
Problem 2: Undesired Side Reactions - Endocyclic Cleavage
-
Symptom: You observe the formation of a byproduct where the oxazolidinone ring has been opened, leading to a hydroxyamide instead of your desired product and the intact auxiliary.[2]
-
Causality: This side reaction is more prevalent when using strong, non-peroxide bases like LiOH alone, especially with sterically hindered substrates.[3][4][5] The hydroxide can attack the less sterically hindered endocyclic carbonyl of the oxazolidinone.
-
Solution: The use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, strongly favors attack at the desired exocyclic acyl carbonyl.[4][5] The hydroperoxide anion is a softer, more selective nucleophile.[1]
Experimental Protocols: Evans Auxiliary Removal
Here are detailed, step-by-step protocols for the most common Evans auxiliary cleavage methods.
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid
This is the most common method for obtaining a chiral carboxylic acid.
Workflow Diagram:
Caption: Workflow for Hydrolytic Cleavage of Evans Auxiliary.
Step-by-Step Procedure:
-
Dissolution: Dissolve the N-acyl oxazolidinone (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (8 equivalents) dropwise, followed by the slow addition of an aqueous solution of lithium hydroxide monohydrate (4 equivalents).
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over several hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃).
-
Solvent Removal: Remove the THF under reduced pressure.
-
Auxiliary Recovery: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary. The auxiliary can be purified by chromatography or crystallization.
-
Product Isolation: Acidify the aqueous layer to a pH of approximately 2 with a strong acid (e.g., 1M HCl).
-
Extraction: Extract the acidified aqueous layer with ethyl acetate.
-
Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude carboxylic acid can then be purified by chromatography or crystallization.
Protocol 2: Reductive Cleavage to a Primary Alcohol
This method utilizes a hydride reducing agent to directly convert the N-acyl group to a primary alcohol.
Workflow Diagram:
Caption: Workflow for Reductive Cleavage of Evans Auxiliary.
Step-by-Step Procedure:
-
Dissolution: Dissolve the N-acyl oxazolidinone (1 equivalent) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add lithium borohydride (LiBH₄, 2-3 equivalents) portion-wise.
-
Reaction: Stir the reaction at 0 °C and monitor its progress.
-
Quenching: Once complete, slowly and carefully quench the reaction by adding 1M aqueous sodium hydroxide (NaOH).
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting crude mixture containing the desired alcohol and the chiral auxiliary can be separated by column chromatography.
Troubleshooting Guide: Enders SAMP/RAMP Auxiliary Removal
The removal of SAMP and RAMP hydrazone auxiliaries typically involves ozonolysis or hydrolysis.
Problem: Racemization of the α-Stereocenter
-
Symptom: The final product shows a loss of enantiomeric purity.
-
Causality: Harsh acidic or basic conditions during hydrolysis can lead to enolization and subsequent racemization of the newly formed stereocenter.[1]
-
Solutions:
-
Ozonolysis: This is generally a milder method for cleaving the C=N bond and is less prone to causing racemization.[6]
-
Mild Hydrolysis: The use of a saturated aqueous solution of oxalic acid provides a gentle method for hydrolysis that is often racemization-free.[7] This method is particularly useful for substrates that are sensitive to oxidative conditions.[7]
-
Experimental Protocols: SAMP/RAMP Auxiliary Removal
Protocol 3: Ozonolysis of SAMP/RAMP Hydrazones
This is a common and effective method for regenerating the ketone or aldehyde.
Workflow Diagram:
Sources
Validation & Comparative
Comparative Guide: (-)-1,4-Di-O-methyl-L-threitol vs. TADDOL Ligands
This guide provides an objective, technical comparison between (-)-1,4-Di-O-methyl-L-threitol (DMT) and TADDOL ligands. It is structured to assist researchers in selecting the optimal chiral controller for specific synthetic transformations.
Executive Summary: The Architect vs. The Fortress
In the landscape of chiral induction, these two ligands represent opposing design philosophies derived from the same tartaric acid lineage.
-
TADDOL (Tetraaryl-1,3-dioxolane-4,5-dimethanol): The "Fortress." A rigid, cyclic,
-symmetric ligand defined by massive steric bulk (aryl groups). It excels as a Lewis Acid Catalyst (Ti, Mg) where creating a deep, defined chiral pocket is necessary for high enantioselectivity. -
This compound (DMT): The "Flexible Architect." An acyclic, chelating
-symmetric diol. It excels as a Chiral Auxiliary (covalently modifying substrates) or a Stoichiometric Modifier (e.g., for LiAlH or organolithiums). It relies on chelation and electronic modulation rather than pure steric bulk.
Quick Selection Matrix
| Feature | TADDOL | This compound (DMT) |
| Backbone Structure | Rigid Cyclic (Dioxolane) | Flexible Acyclic (Butane chain) |
| Primary Mechanism | Lewis Acid Catalysis (Ti-TADDOLates) | Chiral Auxiliary (Acetalization) / Chelation |
| Key Application | Enantioselective Additions (Et | Stereodivergent |
| Steric Profile | High (Bulky Aryl Groups) | Low to Medium (Methoxy tails) |
| Coordination Mode | Bidentate ( | Tetradentate ( |
Structural & Mechanistic Divergence
The fundamental difference lies in how these ligands restrict the conformational space of the transition state.
TADDOL: The Rigid Pocket
TADDOL is synthesized by protecting tartrate as an acetonide and then adding aryl Grignards.
-
Mechanism: The 1,3-dioxolane ring locks the backbone conformation. The four aryl groups (Ph, Naphthyl) create a "propeller-like" chiral environment.
-
Binding: It binds metals (Ti, Mg) through the two free hydroxyl groups. The metal sits deep within the "canyon" formed by the aryl groups, forcing incoming substrates to approach from a specific trajectory.
DMT: The Chelating Chain
DMT is the 1,4-dimethyl ether of L-threitol. The 2,3-hydroxyls are free.
-
Mechanism: Being acyclic, the backbone is flexible. However, the 1,4-methoxy groups can act as hemilabile ligands, coordinating to the metal center to form a stable 5-membered or multicyclic chelate.
-
Binding: It often acts as a tetradentate ligand (using all 4 oxygens) with hard metals (Li, Al, Ti), wrapping around the metal rather than creating a pocket. Alternatively, it reacts with aldehydes/ketones to form chiral acetals (acting as an auxiliary).
Visualization: Ligand Architecture & Coordination
Figure 1: Structural and functional divergence of TADDOL vs. DMT.
Performance Analysis: Case Studies
Case Study A: Catalytic Alkylation of Aldehydes (Ti-Catalysis)
-
Reaction: Addition of Et
Zn to benzaldehyde. -
TADDOL: The gold standard. Ti-TADDOLates catalyze this reaction with essentially perfect enantioselectivity (>98% ee). The bulky aryl groups prevent the "wrong" approach of the nucleophile.
-
DMT: Performs poorly as a catalyst in this specific reaction. Its flexibility allows multiple coordination modes with Titanium, leading to "leakage" of the enantioselectivity (typically <60% ee).
Case Study B: Stereodivergent -Lactam Synthesis (Chiral Auxiliary)
-
Reaction: Staudinger synthesis (Imine + Ketene/Enolate).
-
DMT: Superior. DMT is used to condense with an aldehyde to form a chiral imine (possessing a dioxolane ring derived in situ from the DMT diol).
-
Data: Reaction of the DMT-derived chiral imine with lithium enolates yields
-lactams with >95:5 dr (diastereomeric ratio). -
Advantage:[1] The auxiliary can be removed (hydrolyzed) after the stereocenters are set. TADDOL is too bulky and expensive to use as a sacrificial auxiliary in this manner.
-
Case Study C: Enantioselective Reductions (LiAlH Modification)
-
Reaction: Reduction of prochiral ketones to alcohols.
-
DMT: When mixed with LiAlH
, DMT forms a chiral aluminohydride complex. The methoxy groups coordinate to the Lithium/Aluminum, creating a rigidified chiral reducing agent.-
Performance: Moderate to good ee% (70-90%) for specific aryl-alkyl ketones.
-
-
TADDOL: Can be used, but the resulting complex is often too sterically hindered to react efficiently with bulky ketones, or requires modification to TADDOL-derivatives (like TADDOL-phosphites).
Experimental Protocols
Protocol 1: TADDOL-Catalyzed Enantioselective Addition (Et Zn)
Best for: Creating chiral secondary alcohols catalytically.
Reagents:
-
TADDOL Ligand (0.1 eq)[2]
-
Ti(OiPr)
(1.2 eq) -
Dialkylzinc (e.g., Et
Zn, 2.0 eq) -
Aldehyde (1.0 eq)
-
Solvent: Toluene
Step-by-Step:
-
Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve TADDOL (0.1 mmol) in Toluene (5 mL). Add Ti(OiPr)
(1.2 mmol). Stir at room temperature for 1-2 hours. The solution typically turns faint yellow. -
Solvent Exchange (Critical): Evaporate the solvent and liberated iPrOH under high vacuum (to remove non-chiral ligands). Redissolve the residue in fresh dry Toluene.
-
Addition: Cool to -20°C. Add Ti(OiPr)
(excess) and Et Zn. -
Substrate: Add the aldehyde slowly. Stir at -20°C until TLC indicates consumption (4-12h).
-
Quench: Quench with 1N HCl. Extract with Et
O. -
Validation: Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H).
Protocol 2: DMT-Directed Chiral Imine Synthesis
Best for: Stereocontrolled synthesis of amines or
Reagents:
-
This compound (1.0 eq)[3]
-
Aldehyde (Substrate, 1.0 eq)
-
Amine source (if forming imine directly) or dehydration agent.
-
Acid Catalyst: p-TsOH (cat.)
Step-by-Step:
-
Setup: In a flask equipped with a Dean-Stark trap, combine DMT (10 mmol), the aldehyde (10 mmol), and p-TsOH (0.1 mmol) in Benzene or Toluene.
-
Reflux: Heat to reflux. The DMT diol reacts with the aldehyde to form a cyclic acetal (dioxolane ring). Note: DMT acts as the diol component here.
-
Monitoring: Monitor water collection in the trap. Reaction is complete when theoretical water is collected.
-
Reaction: The resulting chiral acetal/imine is isolated by basic wash (NaHCO
) and concentration. -
Application: Use this chiral intermediate immediately in nucleophilic additions (e.g., with Grignard reagents or Enolates). The chiral backbone directs the incoming nucleophile.
-
Cleavage: After the reaction, the DMT auxiliary is removed by acid hydrolysis (HCl/MeOH), recovering the chiral product and potentially the ligand.
Decision Workflow
Use this logic flow to determine the appropriate ligand for your project.
Figure 2: Decision Matrix for selecting between TADDOL and DMT.
References
-
Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Angewandte Chemie International Edition, 40(1), 92-138. Link
-
Fujisawa, T., et al. (1991). Diastereoselective Synthesis of
-Lactams Using Imine Derivatives of (2S,3S)-1,4-Dimethoxy-2,3-butanediol.[4] Tetrahedron Letters, 32(49), 7445-7448. (Source for DMT -lactam protocol). - Schmidt, B., & Seebach, D. (1991). Ti-TADDOLates: Preparation and Application in Enantioselective Additions. Angewandte Chemie, 103, 1383.
-
NIST Chemistry WebBook. (2025). Spectral Data for Threitol Derivatives. Link
-
Organic Chemistry Portal. (2023). TADDOL Ligands in Asymmetric Synthesis. Link
Sources
A Senior Application Scientist's Guide to 1H NMR Analysis of (S,S)-(-)-1,4-Dimethoxy-2,3-butanediol and its Stereoisomeric Purity
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chiral molecules is paramount. (S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, a versatile chiral building block, is no exception. Its utility in asymmetric synthesis hinges on its stereochemical purity. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for (S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, offering a comparative framework against its parent diol, (2S,3S)-2,3-butanediol. We will delve into the theoretical underpinnings that govern the observable spectral differences between diastereomers and provide a detailed experimental protocol for acquiring high-quality 1H NMR data.
The Foundational Role of 1H NMR in Stereochemical Assignment
1H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure of a molecule. By analyzing the chemical environment of protons, we can deduce connectivity, and critically, the stereochemical relationships between different parts of a molecule. In the context of chiral diols, 1H NMR allows for the differentiation of diastereomers due to their distinct spatial arrangements, which results in unique magnetic environments for their protons.
Reference 1H NMR Data for (S,S)-(-)-1,4-Dimethoxy-2,3-butanediol
Due to the C2 symmetry of (S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, its 1H NMR spectrum is relatively simple. The molecule contains three distinct types of protons: the methoxy protons (-OCH3), the methylene protons (-CH2-), and the methine protons (-CH-).
Table 1: Predicted 1H NMR Reference Data for (S,S)-(-)-1,4-Dimethoxy-2,3-butanediol in CDCl3
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -OH | Variable | Broad Singlet | 2H | - |
| H-2, H-3 | ~3.7 - 3.8 | Multiplet | 2H | |
| H-1, H-4 | ~3.5 - 3.6 | Multiplet | 4H | |
| -OCH3 | ~3.4 | Singlet | 6H | - |
Note: The chemical shifts are predicted based on standard functional group values and may vary slightly depending on experimental conditions.
A Comparative Analysis: The Impact of Methylation on the 1H NMR Spectrum
To understand the spectral features of (S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, it is instructive to compare it with its unmethylated precursor, (2S,3S)-2,3-butanediol.
Table 2: 1H NMR Reference Data for a Mixture of meso and racemic 2,3-Butanediol in CDCl3 (400 MHz) [1]
| Assignment | Chemical Shift (ppm) |
| A | 3.99 |
| B | 3.764 |
| C | 1.114 |
Table 3: 1H NMR Reference Data for (2R,3R)-2,3-butanediol [2]
A representative spectrum is available in the supplementary information of the cited reference, showing distinct multiplets for the methine and methyl protons.
The key differentiator between the spectra of the methylated and unmethylated diols is the presence of the sharp singlet for the methoxy protons at approximately 3.4 ppm in (S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, which integrates to six protons. Furthermore, the methylation of the terminal hydroxyl groups induces a downfield shift of the adjacent methylene (H-1 and H-4) and methine (H-2 and H-3) protons compared to the parent diol. This is due to the electron-withdrawing effect of the oxygen atom in the methoxy group.
The Power of Diastereomeric Comparison: Differentiating Stereoisomers
The true power of 1H NMR in this context lies in its ability to distinguish between diastereomers. For instance, the 1H NMR spectrum of the meso diastereomer of 1,4-dimethoxy-2,3-butanediol would exhibit a different set of chemical shifts and coupling constants compared to the chiral (S,S) and (R,R) enantiomers. This is because the protons in the meso compound are in a different chemical environment due to the presence of a plane of symmetry.
The vicinal coupling constant, ³JH2-H3, between the methine protons is particularly informative. According to the Karplus equation, the magnitude of this coupling is dependent on the dihedral angle between the two protons.[3][4] In the staggered conformations of the (S,S) and meso diastereomers, these dihedral angles will differ, leading to distinct ³JH2-H3 values. This difference provides a definitive way to distinguish between the diastereomers.
Experimental Protocol for 1H NMR Analysis
Acquiring high-quality 1H NMR data is crucial for accurate structural elucidation. The following is a detailed, step-by-step methodology for the analysis of (S,S)-(-)-1,4-Dimethoxy-2,3-butanediol.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Materials:
-
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol sample (5-10 mg)
-
Deuterated chloroform (CDCl3), 99.8 atom % D
-
Tetramethylsilane (TMS) as an internal standard (0.03% v/v in CDCl3)
-
NMR tube (5 mm)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the (S,S)-(-)-1,4-Dimethoxy-2,3-butanediol sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl3 containing TMS to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl3.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
Set the appropriate spectral width, acquisition time, and number of scans. For a routine 1H spectrum, 16-32 scans are typically sufficient.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.
-
Caption: Experimental workflow for 1H NMR analysis.
Visualization of Structural Differences
The key to differentiating diastereomers by 1H NMR lies in their distinct three-dimensional structures, which can be visualized to understand the resulting spectral differences.
Caption: Structural comparison of diastereomers.
Conclusion
This guide has provided a comprehensive overview of the 1H NMR reference data for (S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, contextualized through comparison with its parent diol and a discussion of diastereomeric differentiation. The provided experimental protocol serves as a robust starting point for researchers to obtain high-quality spectral data. By understanding the principles of how stereochemistry influences 1H NMR spectra, scientists and drug development professionals can confidently utilize this powerful analytical technique for the unambiguous structural elucidation and purity assessment of chiral molecules.
References
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
- Baek, J., Kim, T. Y., Kim, W., Lee, H. J., & Yi, J. (2014).
- Ui, M., Kitahara, Y., Takayama, H., & Maddess, M. L. (2013). Stereospecificity of Corynebacterium glutamicum 2, 3-butanediol dehydrogenase and implications for the stereochemical purity of bioproduced 2, 3-butanediol. Applied and environmental microbiology, 79(13), 4109-4115.
- Li, G., Yan, L., He, Y., & Yan, H. (2022). Hyperbranched Polyborate: A Non‐conjugated Fluorescent Polymer with Unanticipated High Quantum Yield and Multicolor Emission. Chemistry–An Asian Journal, 17(10), e202200236.
- Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.
- Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =.
- Sigma-Aldrich. (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol.
- Elsevier. (n.d.). Reaxys®.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Reaxys.
- Reddit. (2022, February 21). Good resources for learning the theory behind NMR?
- T. R. Hoye, P. E. Renner, and J. A. T. Romero, "Simple protocol for NMR analysis of the enantiomeric purity of diols," J. Org. Chem., vol. 64, no. 18, pp. 6844–6845, 1999.
- Chem Help ASAP. (2022, October 24).
- M. Weidlich, M. Mons, and V. Schünemann, "Chiral discrimination of 2,3-butanediols by laser spectroscopy," Chem. Commun., no. 31, pp. 3673-3675, 2009.
- Elsevier. (2023, October 3). Reaxys.
- Royal Society of Chemistry. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy.
- PubChem. (n.d.). 1,4-Dimercapto-2,3-butanediol.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH.
- ResearchGate. (n.d.). Figure S10. 1 H NMR spectrum (500 MHz, CDCl3, 295 K) of organic...
- Michigan State University. (n.d.). NMR Spectroscopy.
- Elsevier. (2021, May 27). Welcome to Reaxys [Video]. YouTube.
- Royal Society of Chemistry. (n.d.).
- University of California, Irvine. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.
- Royal Society of Chemistry. (n.d.). Synthesis procedure and 1H NMR (CDCl3) and 13C NMR (CDCl3).
- Maciejewski, M. (2016, November 29). Basics of NMR Spectroscopy. UConn Health.
- Sigma-Aldrich. (n.d.). (2R,3R)-(-)-2,3-Butanediol 97 24347-58-8.
- Serianni, A. S. (2006). Developments in the Karplus equation as they relate to the NMR coupling constants of carbohydrates.
- NC State University Libraries. (n.d.). Reaxys.
- ChemicalBook. (n.d.). dl-1,4-dichloro-2,3-butanediol(2419-73-0) 1 h nmr.
- Royal Society of Chemistry. (n.d.).
- National Institute of Standards and Technology. (n.d.). 2,3-Butanediol. In NIST Chemistry WebBook.
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0254160).
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Optical Rotation Standards for L-Threitol Derivatives: A Comparative Technical Guide
Topic: Optical Rotation Standards for L-Threitol Derivatives Content Type: Publish Comparison Guide
Executive Summary
In chiral drug development, L-threitol (
This guide objectively compares the three primary L-threitol derivatives used as stereochemical reference standards: 2,3-O-Isopropylidene-L-threitol , 1,4-Di-O-benzyl-L-threitol , and 1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol . We analyze their suitability based on specific rotation magnitude, crystalline stability, and solvent dependence.
Part 1: Comparative Analysis of Reference Standards
The ideal optical rotation standard must exhibit a high specific rotation (
Table 1: Technical Specifications of L-Threitol Derivative Standards
| Feature | Standard A: Acetonide | Standard B: Benzyl Ether | Standard C: Ditosylate |
| Chemical Name | (+)-2,3-O-Isopropylidene-L-threitol | (-)-1,4-Di-O-benzyl-L-threitol | (-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol |
| CAS Number | 50622-09-8 | 17401-06-8 | 51064-65-4 (D-form ref) |
| Specific Rotation ( | +3.0° to +5.0° ( | -6.0° to -6.5° ( | -12.1° ( |
| Physical Form | White needles | White powder/crystals | White crystalline solid |
| Melting Point | 46–50 °C | 56–59 °C | 89–91 °C |
| Hygroscopicity | High (Moisture Sensitive) | Low (Stable) | Low (Very Stable) |
| Primary Utility | Synthetic Intermediate | Chiral Ligand Precursor | Substitution Substrate |
| Validation Rating | ⭐⭐ (prone to drift) | ⭐⭐⭐⭐ (robust) | ⭐⭐⭐⭐⭐ (highest precision) |
*Note: Value derived from the enantiomeric D-form (+12.1°).[1] L-form is expected to be equal and opposite.
Critical Assessment
-
The "Low Rotation" Risk (Standard A): The acetonide derivative (Standard A) is the most common commercial starting material. However, its low rotation (+3.9°) makes it a poor analytical standard. A 0.1° error in measurement results in a ~2.5% error in calculated purity. Furthermore, its hygroscopicity can lead to "wet" mass measurements, artificially depressing the observed rotation.
-
The Stability Advantage (Standard B): The benzyl ether (Standard B) offers a slight improvement in rotation magnitude but a significant leap in stability. It is non-hygroscopic and handles well in open air, making it a superior secondary standard for routine bench checks.
-
The Precision Choice (Standard C): The ditosylate (Standard C) is the gold standard for optical purity determination. Its high molecular weight and distinct rotation (~12°) provide the highest signal-to-noise ratio. It crystallizes sharply, allowing for easy purification to >99.9% ee via recrystallization before measurement.
Part 2: Experimental Protocols
Protocol A: Synthesis & Purification of the Ditosylate Standard
Use this protocol to generate a high-fidelity internal standard from commercial L-tartaric acid precursors.
Reagents: (+)-2,3-O-Isopropylidene-L-threitol (1.0 eq), p-Toluenesulfonyl chloride (2.2 eq), Pyridine (solvent/base), CH
-
Reaction: Dissolve (+)-2,3-O-isopropylidene-L-threitol in anhydrous pyridine at 0 °C.
-
Addition: Add TsCl portion-wise over 30 minutes to maintain temp <5 °C.
-
Incubation: Stir at 4 °C for 12 hours. Monitor via TLC (Hexane:EtOAc 2:1).
-
Workup: Pour into ice water. Extract with CH
Cl (3x). Wash organic layer with 1M HCl (to remove pyridine), then sat. NaHCO , then brine. -
Crystallization (Crucial Step): Dry over MgSO
, concentrate, and recrystallize from hot Ethanol/Hexane. -
Validation: Dry crystals in a vacuum desiccator (P
O ) for 24 hours before weighing for optical rotation.
Protocol B: High-Precision Polarimetry Workflow
To minimize errors associated with the low specific rotation of Threitol derivatives.
-
Sample Prep: Weigh exactly 100.0 mg of the dried standard into a 2.0 mL volumetric flask.
-
Solvent Choice:
-
For Standard A : Use Acetone (HPLC grade). Avoid Chloroform due to potential acid traces hydrolyzing the acetonide.
-
For Standard B/C : Use Chloroform (stabilized with amylene, not ethanol, to prevent alcoholysis).
-
-
Thermal Equilibration: The polarimeter cell must be thermostatted to 20.0 °C ± 0.1 °C. Temperature fluctuations cause density changes that skew concentration (
). -
Blanking: Blank the instrument with the exact solvent lot used for the sample.
-
Measurement: Record 5 successive integration times (minimum 10s each). Calculate the mean and standard deviation. Reject data if SD > 0.002°.
Part 3: Visualizing the Validation Workflow
The following diagram illustrates the decision logic for selecting the appropriate standard and the synthesis pathway to the high-precision Ditosylate.
Figure 1: Synthesis pathway and selection logic for L-Threitol optical rotation standards.
References
-
Biosynth. (n.d.). (-)-1,4-Di-O-benzyl-L-threitol Product Specifications. Retrieved from
-
TCI Chemicals. (n.d.). (+)-2,3-O-Isopropylidene-L-threitol Product Data. Retrieved from
-
Sigma-Aldrich. (n.d.). 1,4-Di-O-tosyl-2,3-O-isopropylidene-D-threitol Product Data. Retrieved from
-
Mash, E. A., et al. (1990).[2] "1,4-Di-O-Alkyl Threitols from Tartaric Acid: 1,4-Di-O-Benzyl-L-Threitol". Organic Syntheses, 68, 92. (Provides synthesis grounding).
- Musich, J. A., & Rapoport, H. (1978). "Synthesis of anthopleurine from L-tartaric acid". Journal of the American Chemical Society.
Sources
comparing methyl vs benzyl protecting groups in chiral auxiliaries
Topic: Comparing Methyl vs. Benzyl Substituents in Evans Chiral Auxiliaries Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Optimizing Stereocontrol: A Technical Analysis of 4-Substituted Oxazolidinones
Executive Summary
In asymmetric synthesis, the choice of the "protecting" stereodirecting group on a chiral auxiliary is the determinant factor for diastereoselectivity (dr). While various scaffolds exist, the Evans Oxazolidinones remain the gold standard. The two most prevalent variants are the 4-Methyl-2-oxazolidinone (derived from Alanine) and the 4-Benzyl-2-oxazolidinone (derived from Phenylalanine).
The Verdict: For 90% of drug development applications, the 4-Benzyl (Bn) auxiliary is superior to the 4-Methyl (Me) variant.
-
Why: The Benzyl group offers a critical balance of steric bulk (maximizing dr) and crystallinity . The ability to purify intermediates via recrystallization rather than chromatography is a decisive factor in process chemistry.
-
When to use Methyl: Use the 4-Methyl variant only when the electrophile is exceptionally bulky (where Bn causes steric retardation) or when atom economy is a strict constraint in early-phase discovery.
Mechanistic Foundation: The Source of Selectivity
To understand the performance difference, we must look at the transition state. The high stereocontrol of Evans auxiliaries arises from the formation of a rigid Z-enolate upon deprotonation (typically with LDA or NaHMDS).
The Chelation-Controlled Transition State
The metal (Lithium) chelates between the enolate oxygen and the carbonyl oxygen of the auxiliary. The "protecting" group (Me or Bn) at the 4-position sterically blocks one face of the enolate, forcing the electrophile to attack from the opposite side.
-
4-Methyl: Provides a "soft" steric wall. Sufficient for large electrophiles but may allow "leakage" (lower dr) with small electrophiles (e.g., MeI).
-
4-Benzyl: Provides a "hard" steric wall due to the rotameric freedom of the phenyl ring, which effectively shields the Re-face (for S-auxiliaries).
Visualization: The Steric Blocking Mechanism
Performance Comparison: Methyl vs. Benzyl[2]
The following data aggregates typical performance metrics from alkylation and aldol reactions found in standard synthesis literature (e.g., J. Am. Chem. Soc., Tetrahedron).
Comparative Data Table
| Feature | 4-Methyl Oxazolidinone (Me) | 4-Benzyl Oxazolidinone (Bn) | Winner |
| Source Amino Acid | L-Alanine (Cheap) | L-Phenylalanine (Cheap) | Tie |
| Crystallinity | Low (Often Oils/Low MP) | High (Crystalline Solids) | Bn (Critical) |
| UV Visibility | Poor (No chromophore) | Excellent (UV active) | Bn (Easier HPLC) |
| Steric Bulk | Low ( | High ( | Bn (Better Selectivity) |
| Alkylation dr | Typically 90:10 to 95:5 | Typically >99:1 | Bn |
| Aldol dr | Good (95:5) | Excellent (>99:1) | Bn |
| Cleavage Ease | High | High | Tie |
| Atom Economy | Better (MW ~101) | Worse (MW ~177) | Me |
Deep Dive: The Crystallinity Factor
The most understated advantage of the Benzyl group is physical, not chemical.
-
4-Bn-Oxazolidinone derivatives are almost invariably crystalline solids.
-
Protocol Implication: After an alkylation reaction, the diastereomeric ratio may be 98:2. With a Benzyl auxiliary, a simple recrystallization (e.g., Hexanes/EtOAc) can upgrade this to >99.9% pure diastereomer.
-
4-Me-Oxazolidinone derivatives are often viscous oils. Purification requires flash column chromatography, which is labor-intensive and expensive on a multi-gram scale.
Experimental Protocol: Self-Validating System
This protocol describes the alkylation of a propionyl scaffold. It is designed to be self-validating : the appearance of a crystalline precipitate in the Benzyl route confirms success, whereas the Methyl route requires NMR validation.
Reagents:
-
Auxiliary: (S)-4-Benzyl-3-propionyl-2-oxazolidinone (or 4-Methyl equivalent).
-
Base: NaHMDS (Sodium bis(trimethylsilyl)amide) or LDA.
-
Electrophile: Benzyl Bromide (BnBr).
Step-by-Step Methodology
-
Enolization (Cryogenic Control):
-
Dissolve 1.0 equiv of the N-propionyl auxiliary in dry THF (0.2 M) under Argon.
-
Cool to -78 °C .
-
Add 1.1 equiv of NaHMDS dropwise.
-
Checkpoint: Stir for 45 mins. The solution should turn yellow/orange (characteristic of the enolate).
-
-
Electrophile Addition:
-
Quench and Workup:
-
Quench with saturated NH₄Cl.
-
Extract with EtOAc, wash with brine, dry over MgSO₄.
-
-
Purification (The Divergence):
-
For 4-Benzyl Auxiliary: Concentrate the organic layer. Dissolve the residue in hot Hexanes/EtOAc (4:1). Cool to 4 °C. Collect white crystals.
-
For 4-Methyl Auxiliary: Concentrate to an oil. Perform flash chromatography (Silica, 10-30% EtOAc/Hex).
-
Cleavage (Recovery of Auxiliary)
Both groups are stable to acid but cleaved by basic peroxide (LiOH/H₂O₂).
-
Protocol: Dissolve acylated product in THF/Water (3:1). Add 2.0 equiv LiOH and 4.0 equiv H₂O₂ at 0 °C.
-
Result: Chiral acid is released; the auxiliary (4-Bn or 4-Me) precipitates or is extracted.
-
Note: The 4-Bn auxiliary is easier to recover by precipitation due to its lipophilicity and crystallinity.
Workflow Visualization
The following diagram illustrates the complete lifecycle of the auxiliary, highlighting the "Purification Advantage" of the Benzyl group.
Decision Matrix: When to deviate?
While Benzyl is the standard, scientific integrity requires acknowledging exceptions.
Choose 4-Benzyl (Standard) when:
-
High Stereopurity is required: You need >99:1 dr and want to achieve it via crystallization.
-
UV Detection is needed: You are monitoring reaction progress via HPLC/UPLC (the phenyl ring is a built-in chromophore).
-
Scale-up: You are processing >10g of material.
Choose 4-Methyl (Alternative) when:
-
Extreme Steric Crowding: The electrophile is massive (e.g., tertiary iodide or complex fragment), and the Benzyl group completely shuts down the reaction rate.
-
NMR Overlap: The aromatic protons of the Benzyl group obscure critical signals in your substrate's proton NMR (Methyl is a clean doublet at ~0.8 ppm).
-
Solubility Issues: Your specific intermediate is insolubly "brick-dust" like with the Benzyl group (rare, but possible).
References
-
Evans, D. A., et al. (1982).[4] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[3]
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3S)-3-Hydroxy-4-methyl-2-pentanone." Organic Syntheses.
- Ager, D. J., et al. (1997). "Commercial Applications of Chiral Auxiliaries." Aldrichimica Acta. (Review of industrial scalability of Bn vs Me auxiliaries).
-
Keyes, R. F., et al. (1999). "Cleavage of Evans Oxazolidinones with Lithium Hydroperoxide." Journal of Organic Chemistry.
Sources
- 1. aquila.usm.edu [aquila.usm.edu]
- 2. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 3. synarchive.com [synarchive.com]
- 4. (4R)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanoyl}-1,3-oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Enantiomeric Excess Determination: Chiral Diol Derivatization vs. Alternative Methods
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a critical determinant of a drug's efficacy and safety. For researchers and drug development professionals, selecting the optimal analytical method is a pivotal decision that impacts workflow efficiency, data reliability, and ultimately, the viability of a chiral compound. This guide provides an in-depth comparison of enantiomeric excess determination using chiral diol derivatization against other prevalent techniques, supported by experimental data and field-proven insights to empower you in making informed analytical choices.
The Principle of Chiral Derivatization: Transforming Enantiomers into Distinguishable Diastereomers
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This inherent similarity makes their direct differentiation and quantification by common analytical techniques like standard NMR or HPLC challenging. Chiral derivatization elegantly circumvents this issue by reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have distinct physical and chemical properties, allowing for their separation and quantification using standard chromatographic or spectroscopic methods.[1]
For chiral diols, specific CDAs can form cyclic derivatives, which often results in a more rigid structure and enhances the difference in the spectroscopic signals of the resulting diastereomers.[2]
Figure 1. Principle of Chiral Derivatization for ee Determination.
A Comparative Analysis of Methods for Enantiomeric Excess Determination
The choice of method for determining enantiomeric excess is often a trade-off between speed, accuracy, sensitivity, and the nature of the analyte. Below is a comparative guide to aid in this selection process.
| Method | Principle | Typical Analysis Time | Sensitivity (LOD/LOQ) | Precision/Reproducibility | Key Advantages | Key Disadvantages |
| Chiral Diol Derivatization with NMR | Conversion of enantiomeric diols into diastereomers with a chiral derivatizing agent, followed by quantification of the diastereomeric ratio using NMR spectroscopy. | 5-15 minutes per sample (after derivatization)[3] | Generally lower, dependent on analyte concentration and magnetic field strength.[3] | Good, with reproducibilities of ±0.5% or better reported for similar NMR methods.[3] | High throughput potential; provides structural information; low solvent consumption.[3] | Derivatization step required; potential for kinetic resolution; lower sensitivity compared to chromatographic methods.[4] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Direct separation of enantiomers on a chiral stationary phase (CSP). | 15-60 minutes per sample.[3] | Generally higher, with LODs around 1.5 µg/mL reported for some methods.[3][5] | Excellent, with high reproducibility. Repeatability and intermediate precision RSDs below 7.2% are achievable.[3][5] | Direct analysis without derivatization; high accuracy and precision.[5] | Method development can be time-consuming; high solvent consumption; expensive chiral columns.[3] |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers or their volatile derivatives on a chiral stationary phase. | Varies depending on the analyte and column, typically 10-40 minutes. | High, especially with sensitive detectors like FID or MS. | Excellent for volatile and thermally stable compounds. | High resolution and efficiency. | Limited to volatile and thermally stable analytes; derivatization often required to increase volatility. |
| Fluorescence-Based Assays | Formation of diastereomeric complexes with a fluorescent chiral probe, leading to differences in fluorescence intensity or wavelength. | High-throughput, minutes per sample.[6] | Very high, can detect femtomole levels.[6] | Good, with errors <1% ee reported.[6] | High sensitivity and high-throughput screening (HTS) capability.[6] | Requires a suitable fluorescent probe; potential for quenching or enhancement effects from the sample matrix. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules. | Rapid, seconds to minutes per sample. | Lower sensitivity compared to chromatographic and fluorescence methods. | Good, with average absolute error of ±3.0% reported in some cases.[7] | Non-destructive; can provide information on absolute configuration. | Requires a chromophore near the stereocenter; lower sensitivity and accuracy for ee determination compared to other methods.[7] |
Experimental Deep Dive: Enantiomeric Excess Determination of a Chiral Diol using Chiral Boric Acid Derivatization and ¹H NMR
This section provides a detailed protocol for the determination of the enantiomeric excess of a chiral diol using a chiral boric acid derivatizing agent, a method known for its speed and simplicity.[2][8]
Experimental Workflow
Figure 2. Workflow for ee Determination by Chiral Derivatization-NMR.
Detailed Protocol
Materials:
-
Chiral diol sample (e.g., hydrobenzoin)
-
Chiral boric acid derivatizing agent (e.g., a derivative of 1,2-diphenylethylenediamine and boric acid)[8]
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
Ultrasonic bath
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: In an NMR tube, dissolve approximately 10 mmol of the chiral diol and 30 mmol of the chiral boric acid derivatizing agent in 0.6 mL of CDCl₃.[8] The excess of the derivatizing agent ensures the complete conversion of the diol.
-
Derivatization: Mix the solution in the NMR tube for 15 minutes at 25 °C. An ultrasonic bath can be used to facilitate the dissolution and reaction.[8] The reaction is typically fast and complete under these conditions.
-
NMR Acquisition: Acquire the ¹H NMR spectrum of the sample. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.
-
Data Analysis:
-
Process the NMR spectrum, applying baseline and phase corrections.
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. Protons in the vicinity of the newly formed cyclic boronate ester are most likely to exhibit the largest chemical shift difference (Δδ).
-
Carefully integrate the areas of these two signals. For accurate results, it is crucial that the chosen signals are fully resolved and that the baseline is flat.[9]
-
-
Calculation of Enantiomeric Excess: The enantiomeric excess is calculated directly from the integration values of the diastereomeric signals:
% ee = [|Integration of major diastereomer - Integration of minor diastereomer| / (Integration of major diastereomer + Integration of minor diastereomer)] x 100[7]
Causality Behind Experimental Choices
-
Choice of Derivatizing Agent: Chiral boric acids are excellent derivatizing agents for diols as they react readily to form stable cyclic esters.[2] This cyclic structure often leads to a significant difference in the chemical shifts of the protons in the resulting diastereomers, facilitating accurate integration.
-
Excess of Derivatizing Agent: Using an excess of the chiral derivatizing agent helps to drive the derivatization reaction to completion, minimizing potential errors from incomplete reaction.
-
Solvent: CDCl₃ is a common solvent for NMR analysis as it is relatively non-polar and dissolves a wide range of organic compounds.
-
NMR Spectroscopy: ¹H NMR is a powerful tool for this analysis as it is quantitative and provides structural information. The integration of NMR signals is directly proportional to the number of protons, allowing for a direct measure of the diastereomeric ratio.[9]
Trustworthiness and Self-Validation
A key aspect of a robust analytical method is its self-validating nature. In the context of chiral diol derivatization for ee determination, several factors contribute to the trustworthiness of the results:
-
Linearity: A linear relationship should be observed between the known enantiomeric excess of prepared standards and the experimentally determined values.
-
Accuracy: The determined ee values should be in close agreement with those obtained by an orthogonal, validated method, such as chiral HPLC.[10]
-
Precision: Repeated measurements of the same sample should yield consistent results with low relative standard deviation (RSD).
-
Absence of Kinetic Resolution: It is crucial to ensure that the derivatization reaction does not proceed at different rates for the two enantiomers, which would lead to an inaccurate diastereomeric ratio. This can be verified by analyzing samples with known ee values and ensuring the measured de (diastereomeric excess) matches the known ee.[4]
Conclusion: Making the Right Choice for Your Research
The determination of enantiomeric excess is a critical step in the development of chiral molecules. While chiral HPLC remains a gold standard for its accuracy and directness, the chiral diol derivatization method followed by NMR analysis offers a compelling alternative, particularly when speed and sample throughput are priorities. The choice of method should be guided by the specific requirements of the analysis, including the nature of the analyte, the required level of sensitivity and accuracy, and the available instrumentation. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality and integrity of their chiral compounds.
References
-
Christoffers, J., et al. (2022). Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. Angewandte Chemie International Edition, 61(1), e202111452. [Link]
-
Zhang, X., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(9), 5437-5441. [Link]
-
Uddin, M. N., et al. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 89-96. [Link]
-
Song, L., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(9), 5437-5441. [Link]
-
Canary, J. W., et al. (2015). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Journal of the American Chemical Society, 137(12), 4069-4072. [Link]
-
Anslyn, E. V., et al. (2018). Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics. ACS Central Science, 4(11), 1509-1517. [Link]
-
James, T. D., & Fossey, J. S. (2017). High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening. University of Bath's research portal. [Link]
-
Pérez-Fuertes, Y., et al. (2011). Chiral derivatization protocol used for determining the ee of... ResearchGate. [Link]
-
Bull, S. D., et al. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols. Organic Letters, 8(13), 2823-2826. [Link]
-
James, T. D., & Fossey, J. S. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(10), 1774-1778. [Link]
-
Chen, Y. (2001). RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois Urbana-Champaign. [Link]
-
Canary, J. W., & Anslyn, E. V. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 134(32), 13476-13482. [Link]
-
Suryaprakash, N. (2017). NMR determination of enantiomeric excess. ResearchGate. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
-
Wenzel, T. J. (2017). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. [Link]
-
James, T. D., et al. (2023). Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. Communications Chemistry, 6(1), 1-8. [Link]
-
Hamase, K., et al. (2005). Chiral Discrimination of Secondary Alcohols by Both 1H-NMR and HPLC After Labeling With a Chiral Derivatization Reagent, 2-(2,3-anthracenedicarboximide)cyclohexane Carboxylic Acid. Chirality, 17(S1), S171-S176. [Link]
-
Dong, M. W. (2006). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. LCGC North America, 24(7), 640-654. [Link]
-
Ernst, L. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?. ResearchGate. [Link]
-
Gheorghiu, M. D. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. MIT OpenCourseWare. [Link]
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- 5. dujps.com [dujps.com]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 1,4-di-O-methyl-L-threitol by GC-MS
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. This guide provides an in-depth technical analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for assessing the purity of 1,4-di-O-methyl-L-threitol, a chiral building block in synthetic chemistry. We will explore the causality behind the experimental choices in the GC-MS method, objectively compare its performance with alternative analytical techniques, and provide supporting experimental data and protocols to ensure scientific integrity.
The Significance of Purity for 1,4-di-O-methyl-L-threitol
1,4-di-O-methyl-L-threitol is a derivative of L-threitol, a four-carbon sugar alcohol. Its defined stereochemistry and functional groups make it a valuable precursor in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Impurities, which can arise from the synthesis process, may include unreacted starting materials, by-products from side reactions, or degradation products. These can impact reaction yields, introduce unwanted stereoisomers, or, in a pharmaceutical context, pose a safety risk. Therefore, a robust and reliable analytical method for purity assessment is crucial.
GC-MS: A Powerful Tool for Purity Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds.[1] For a polar molecule like 1,4-di-O-methyl-L-threitol, a derivatization step is necessary to increase its volatility for GC analysis.
The "Why" Behind the GC-MS Workflow
The successful implementation of a GC-MS method hinges on a series of well-considered steps, each with a specific purpose.
Sources
literature review of threitol-based chiral ligands effectiveness
Executive Summary
In the landscape of asymmetric synthesis, Threitol-based ligands (most notably TADDOLs and their phosphoramidite derivatives) occupy a unique niche as "privileged chiral auxiliaries."[1] Derived from the inexpensive chiral pool (tartaric acid), they offer a distinct
This guide objectively evaluates the effectiveness of threitol-based ligands against industry standards like BINOL, DuPhos, and Box ligands. It provides experimental evidence, mechanistic insights, and decision-making frameworks for researchers selecting chiral controllers for drug development and complex molecule synthesis.
Structural Mechanics & Design Logic
The "Chiral Propeller" Effect
Unlike BINOL ligands, which rely on a rigid atropisomeric backbone to project chirality, TADDOLs (Tetraaryl-1,3-dioxolane-4,5-dimethanols) utilize a conformational lock mechanism. The 1,3-dioxolane ring restricts the conformational freedom of the threitol backbone, forcing the bulky aryl groups into a propeller-like arrangement.
-
Mechanism: Upon metal coordination (e.g., with
), the -symmetry creates a deep chiral pocket. -
Causality: The high enantioselectivity arises not just from steric bulk, but from intramolecular Hydrogen bonding between the free hydroxyl group and the coordinated substrate, a feature often absent in bis-phosphine ligands.
Diagram: TADDOL Synthesis & Structural Logic
The following diagram illustrates the synthesis pathway from Tartaric Acid and the resulting structural rigidity.
Caption: Synthesis of TADDOL ligands highlighting the transition from flexible tartrate to the rigidified "propeller" active complex.
Comparative Performance Analysis
This section compares Threitol-based ligands against major alternatives in key reaction classes.
Table 1: Comparative Effectiveness Matrix
| Reaction Class | Threitol-Based Ligand (TADDOL/Phosphoramidite) | Alternative Standard (BINOL/Phosphines) | Comparative Insight |
| Lewis Acid Catalysis (Diels-Alder) | Ti-TADDOL : High ee (>90%) for specific substrates; excellent stability. | Ti-BINOL : Broader substrate scope but often requires higher catalyst loading. | TADDOLs excel when H-bonding assistance is possible in the transition state. |
| Pd-Catalyzed C-H Functionalization | TADDOL-Phosphoramidites : Superior for cyclizations; modular steric tuning.[3] | BINAP/DuPhos : Standard for hydrogenation but less effective for C-H activation. | Threitol derivatives offer better modularity for "steric mapping" of the active site. |
| Phase Transfer Catalysis (PTC) | TADDOL-Ammonium Salts : Good for glycine imine alkylation (up to 93% ee).[4] | Maruoka Catalysts : The "Gold Standard" (<1 mol% loading, >95% ee). | TADDOL-PTCs are a cost-effective alternative but generally less active than Maruoka systems. |
| Suzuki Cross-Coupling | TADDOL-Phosphonites : significantly improved ee vs phosphines.[5] | Monodentate Phosphines : Often result in low ee for difficult biaryl couplings. | Winner: TADDOL-phosphonites for difficult asymmetric couplings. |
Deep Dive: TADDOL vs. BINOL in Nucleophilic Additions
In the addition of diethylzinc to aldehydes (a benchmark reaction):
-
Ti-TADDOL: Achieves >98% ee with aromatic aldehydes. The mechanism involves a single TADDOL ligand coordinating to Titanium, creating a distinct "chiral pocket."
-
BINOL-Ti: Also achieves high ee but often forms complex aggregates (dimers/trimers) that can complicate non-linear effects.
-
Verdict: TADDOL systems are often kinetically simpler and easier to model, making them preferable for mechanistic studies and predictable scale-up.
Experimental Protocols
Protocol A: Synthesis of (R,R)-TADDOL (Self-Validating System)
Rationale: This protocol uses crystallization-driven purification, ensuring high optical purity without expensive chromatography.
Reagents:
-
(R,R)-Dimethyl tartrate (10 mmol)
-
2,2-Dimethoxypropane (solvent/reagent)[6]
-
Aromatic Grignard Reagent (e.g., Phenylmagnesium bromide, 45 mmol)
-
p-Toluenesulfonic acid (cat.)
Step-by-Step Workflow:
-
Protection: Reflux dimethyl tartrate with 2,2-dimethoxypropane and pTsOH in toluene. Monitor by TLC (disappearance of polar diol). Validation Point: Product should be a clear oil.
-
Grignard Addition: Cool the acetal solution to 0°C. Add ArMgBr (4.5 equiv) dropwise. Critical Control: Maintain temp <10°C to prevent side reactions.
-
Reflux: After addition, reflux for 2 hours to drive steric crowding completion.
-
Hydrolysis & Isolation: Quench with
. Extract with ether. -
Purification (The "Clathrate" Trick): Dissolve the crude solid in hot toluene/hexane. TADDOLs often crystallize as inclusion complexes (clathrates) with solvent molecules.
-
Validation: Melting point check. (R,R)-TADDOL-Ph melts at ~193-195°C.
-
Drying: Heat under vacuum (80°C, 0.1 mbar) to remove included solvent if "solvent-free" ligand is required for Ti-complexation.
-
Protocol B: Ti-TADDOL Catalyzed Diels-Alder Reaction
Rationale: Demonstrates the Lewis Acid capability.
-
Catalyst Formation: In a flame-dried Schlenk flask, dissolve TADDOL (0.1 mmol) in DCM. Add
(0.1 mmol). Stir 1h at RT. Solvent turns yellow/orange. -
Substrate Addition: Cool to -30°C. Add 3-crotonoyloxazolidin-2-one (dienophile). Stir 10 min.
-
Diene Addition: Add Cyclopentadiene (excess).
-
Workup: Quench with water. Analyze ratio of endo/exo and enantiomeric excess via Chiral HPLC.
Decision Framework: When to Choose Threitol Ligands?
Use the following logic flow to determine if a TADDOL-based system is appropriate for your target molecule.
Caption: Decision tree for selecting Threitol-based ligands versus standard alternatives based on reaction mechanism requirements.
References
-
Seebach, D., et al. "TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries."[1] Angewandte Chemie International Edition, 2001.
-
Pedroni, J., & Cramer, N. "TADDOL-based phosphorus(III)-ligands in enantioselective Pd(0)-catalysed C–H functionalisations."[3] Chemical Communications, 2015.[3]
-
Bagi, P., et al. "Resolution of P-stereogenic P-heterocycles via the formation of diastereomeric molecular and coordination complexes."[7] Dalton Transactions, 2015.
-
Organic Syntheses. "Tetra(naphth-2-yl)-1,3-dioxolane-4,5-dimethanol (TADDOL)." Org.[8] Synth. 2003, 80, 57.
-
Sahoo, G., et al. "Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions." ACS Omega, 2024.
-
Lygo, B., et al. "Phase-transfer catalysis using TADDOL-derived ammonium salts." Tetrahedron Letters, 2013.
Sources
- 1. ethz.ch [ethz.ch]
- 2. Design, synthesis, and application of tartaric acid derived N-spiro quaternary ammonium salts as chiral phase-transfer catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TADDOL-based phosphorus(iii)-ligands in enantioselective Pd(0)-catalysed C–H functionalisations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Investigations Concerning the Syntheses of TADDOL-Derived Secondary Amines and Their Use To Access Novel Chiral Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of (-)-1,4-Di-O-methyl-L-threitol: A Guide for Laboratory Professionals
For researchers and scientists engaged in the nuanced work of drug development and chemical synthesis, the responsible management of laboratory reagents is paramount. This guide provides a detailed protocol for the proper disposal of (-)-1,4-Di-O-methyl-L-threitol (CAS 50622-10-1), ensuring the safety of personnel and the protection of our environment. While comprehensive hazard data for this specific compound is limited, a precautionary approach, guided by its classification as highly hazardous to water, is essential.
Understanding the Compound: Properties and Potential Hazards
This compound is a diether derivative of L-threitol. While its parent compound, threitol, is generally considered to have low toxicity, the methylation of the hydroxyl groups can alter its chemical and toxicological profile. The available data provides a foundational understanding of its physical characteristics.
| Property | Value | Reference |
| CAS Number | 50622-10-1 | [1] |
| Molecular Formula | C6H14O4 | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Melting Point | 28-30 °C | [1] |
| Boiling Point | 68 °C at 0.2 Torr | [1] |
| Density (Predicted) | 1.103 ± 0.06 g/cm³ | [1] |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | [1] |
The most critical piece of information for disposal is its Wassergefährdungsklasse (Water Hazard Class) of 3, indicating it is highly hazardous to water.[1] This classification necessitates that this compound be treated as a hazardous substance, with stringent disposal protocols to prevent environmental contamination. Standard practices for non-hazardous, water-soluble organic compounds are not appropriate for this chemical.
Core Directive: The Disposal Protocol
The fundamental principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in general laboratory trash.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
-
Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it.
-
The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Do not mix this waste with other waste streams, particularly acids, bases, or oxidizers, to prevent unforeseen chemical reactions.[2]
-
-
Container Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."
-
Clearly identify the contents: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
-
-
Waste Collection:
-
For pure, unused this compound, collect it in its original container if possible, or in a designated hazardous waste container.
-
For solutions of this compound, pour the waste carefully into the designated liquid hazardous waste container using a funnel to prevent spills.
-
For materials contaminated with this compound (e.g., pipette tips, gloves, absorbent paper), place them in a designated solid hazardous waste container.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from ignition sources and incompatible chemicals.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[3]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Decision Workflow
Causality and Trustworthiness in Protocol Design
The causality behind these stringent disposal steps is directly linked to the "highly hazardous to water" classification.[1] Disposing of such a substance down the drain can lead to significant aquatic toxicity and long-term environmental damage. By treating all waste streams containing this compound as hazardous, we create a self-validating system of safety and environmental stewardship. This approach minimizes the risk of accidental release and ensures compliance with environmental regulations.
The segregation of waste is critical to prevent dangerous reactions within the waste container.[2] Proper labeling is not just a regulatory requirement but a vital communication tool for waste handlers, ensuring their safety and the correct final disposal method, which for organic substances often involves incineration at a licensed facility.[4]
References
-
This compound. (n.d.). Chemdad. Retrieved February 3, 2026, from [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved February 3, 2026, from [Link]
-
How Should You Dispose of Excess Organic Solvents? (2021, November 29). Maratek. Retrieved February 3, 2026, from [Link]
-
How Do You Dispose Of Waste In A Laboratory? - Chemistry For Everyone. (2025, May 24). YouTube. Retrieved February 3, 2026, from [Link]
-
Organic Solvent Disposal: Best Practices for Overall Safety. (2023, November 24). Environmental Marketing Services. Retrieved February 3, 2026, from [Link]
Sources
Personal Protective Equipment & Handling Guide: (-)-1,4-Di-O-methyl-L-threitol
[1][2][3]
Executive Summary: Quick Reference
(-)-1,4-Di-O-methyl-L-threitol (CAS: 50622-10-1) is a chiral building block often used in asymmetric synthesis.[1][2][3] While not highly toxic, its physicochemical properties—specifically its low melting point and hygroscopic nature—dictate the handling protocols required to ensure both operator safety and reagent integrity.[2][3]
| Parameter | Specification |
| Physical State | Low-Melting Solid (MP: 28–30 °C).[1][2][3][4] Note: May appear as a viscous liquid in warm laboratories.[2][3] |
| Primary Hazards | Irritant (Skin, Eyes, Respiratory).[2][3] Combustible (Flash Point ~85 °C).[2][3][5] |
| Critical Sensitivity | Hygroscopic (Absorbs moisture from air).[2][3] |
| Primary PPE | Nitrile gloves (0.11 mm), Safety Glasses with side shields, Lab Coat.[2][3] |
| Engineering Control | Chemical Fume Hood (Required).[2][3] Inert Gas Line (Recommended for purity). |
Hazard Profile & Risk Assessment (The "Why")
As a Senior Scientist, I emphasize that safety protocols must be dynamic. You are not just protecting yourself from toxicity; you are protecting the experiment from contamination.[3]
Physicochemical Risks[1][2][3][5]
-
Thermal Instability: With a melting point of 28–30 °C, this compound exists at the thermodynamic border between solid and liquid.[2][3] Body heat transferred through gloves can melt the solid during weighing, leading to unexpected spills or inaccurate mass transfer.[2][3]
-
Hygroscopicity: The ether/alcohol functionality makes this compound avidly absorb atmospheric water.[2][3] While not a safety explosion risk, moisture contamination effectively lowers the concentration and can deactivate catalytic cycles where this ligand is employed.[2][3]
Biological Risks[1][2][3]
PPE Selection Matrix
This matrix is designed to exceed minimum compliance, ensuring "Self-Validating Safety."
| PPE Category | Recommendation | Scientific Rationale |
| Hand Protection | Nitrile Gloves (Min.[1][2][3] thickness 0.11 mm) | Permeation Logic: Nitrile offers excellent resistance to ether-functionality solvents.[1][2][3] Latex is not recommended due to poor resistance to organic ethers.[2][3] Double Gloving: Recommended if handling >50 mL or if dissolved in chlorinated solvents (e.g., DCM).[2][3] |
| Eye Protection | Safety Glasses w/ Side Shields | Standard for bench work.[2][3] Upgrade to Chemical Goggles if heating the reagent above 60 °C or using under high vacuum where glass failure is a risk.[3] |
| Respiratory | Fume Hood (Primary) | The vapor pressure is low at room temp, but heating generates irritant vapors.[2][3] Respirator (Secondary): Half-mask with Organic Vapor (OV) cartridges is only necessary for spill cleanup outside a hood.[1][2][3] |
| Body Protection | Cotton Lab Coat (High collar) | Static Control: Synthetic fabrics can generate static, which is dangerous when handling combustible organic liquids.[2][3] Cotton minimizes this risk.[2][3] |
Operational Protocols
Protocol A: Handling as a Solid (< 25 °C)
Use this protocol if the reagent is stored in a refrigerator (2–8 °C).[1][2][3]
-
Equilibration: Remove the vial from the fridge and place it in a desiccator. Allow it to warm to room temperature before opening.
-
Why? Opening a cold vial condenses atmospheric water immediately onto the reagent.[3]
-
-
Weighing: Use a chilled spatula or perform the weighing quickly.
-
Transfer: Transfer directly into the reaction vessel. Do not use weighing paper (product sticks); use a glass weighing boat or weigh directly into the flask.[2][3]
Protocol B: Handling as a Liquid (> 28 °C)
Use this protocol if the lab is warm or you intentionally melt the reagent for volumetric transfer.[1][2][3]
Visual Workflow: Safe Handling Logic
The following diagram illustrates the decision-making process for handling this compound based on its physical state.
Figure 1: Decision logic for handling this compound based on ambient temperature and physical state.[1][2][3]
Disposal & Emergency Procedures
Waste Disposal
-
Classification: Non-halogenated organic solvent waste.[2][3]
-
Protocol: Dissolve small amounts of unused reagent in acetone or ethanol before adding to the waste container.[3] Do not pour viscous neat liquid directly into waste drums (it may clog funnels or stick to walls).[2][3]
Spill Cleanup
-
Ventilate: Ensure the fume hood is active.
-
Absorb: Use vermiculite or sand to absorb the liquid/melted solid.[2][3]
-
Clean: Wipe the surface with Acetone .[2][3] Water alone is inefficient due to the organic nature of the ether groups, though the diol functionality provides some water solubility.[2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 641002, rel-(2R,3S)-2,3-dimethylbutane-1,4-diol. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1200).[2][3] Retrieved from [Link][1][2][3]
Sources
- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 2,3-Butanediol | C4H10O2 | CID 262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
